methyl 3H-benzo[e]indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMOZWQIMQPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286437 | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55970-06-4 | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55970-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3H-benz[e]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Methyl 3H-benzo[e]indole-2-carboxylate
A Technical Guide for ADC Payload Precursors
Executive Summary
Methyl 3H-benzo[e]indole-2-carboxylate (CAS: 55970-06-4) is a critical heterocyclic scaffold in the synthesis of DNA-alkylating agents, specifically the CBI (cyclopropa[c]benzo[e]indol-4-one) class of payloads used in Antibody-Drug Conjugates (ADCs) like CC-1065 and Duocarmycin analogs.
This guide details the Hemetsberger-Knittel Indole Synthesis as the primary, high-fidelity route. Unlike the Fischer indole synthesis, which suffers from regioselectivity issues (benzo[e] vs. benzo[g] isomers) and difficult purification when using naphthylhydrazines, the Hemetsberger route offers a convergent, regioselective, and scalable protocol starting from commercially available 2-naphthaldehyde.
Retrosynthetic Analysis
The strategic disconnection relies on the thermal decomposition of a vinyl azide. The benzo[e]indole core is assembled by annulating a pyrrole ring onto a naphthalene backbone via a nitrene intermediate.
Primary Synthesis Protocol: Hemetsberger-Knittel Route[1]
Phase 1: Formation of Methyl 2-azido-3-(naphthalen-2-yl)acrylate
This step involves the condensation of 2-naphthaldehyde with methyl azidoacetate under basic conditions.
Reagents:
-
2-Naphthaldehyde (1.0 eq)
-
Methyl azidoacetate (4.0 eq)[1]
-
Sodium Methoxide (NaOMe) (4.0 eq, 25-30% wt in MeOH)[1]
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2-naphthaldehyde (10 g, 64 mmol) and methyl azidoacetate (29.5 g, 256 mmol) in anhydrous methanol (100 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Add the NaOMe solution dropwise over 1 hour. Critical: Maintain internal temperature below -5°C to prevent decomposition of the azide.
-
Reaction: Stir at -5°C to 0°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The product usually precipitates as a pale yellow solid.
-
Quench: Pour the reaction mixture into ice-water (500 mL) containing saturated NH₄Cl.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) and cold methanol (1 x 20 mL).
-
Drying: Dry in a vacuum desiccator over P₂O₅.
-
Yield Expectation: 75–85%[1]
-
Appearance: Pale yellow crystalline solid.
-
Phase 2: Cyclization to this compound
The vinyl azide undergoes thermolysis to generate a vinyl nitrene, which inserts into the adjacent aromatic C-H bond (C1 of naphthalene) to form the pyrrole ring.
Reagents:
Protocol:
-
Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Add Xylene (volume to achieve ~0.1 M final concentration) and heat to a rolling reflux (~140°C ).
-
Addition: Dissolve the Vinyl Azide intermediate in a minimum amount of Xylene. Add this solution dropwise to the refluxing solvent over 1–2 hours.
-
Note: Slow addition prevents the buildup of unreacted azide, mitigating explosion risk and favoring intramolecular cyclization over intermolecular side reactions.
-
-
Thermolysis: Continue reflux for 1–2 hours after addition is complete. Nitrogen evolution will be observed.
-
Workup: Cool the solution to room temperature. The product may crystallize directly from the solution upon cooling.
-
Purification:
-
If solid precipitates: Filter and wash with cold hexane.
-
If solution remains clear: Concentrate under reduced pressure to ~10% volume, then add hexane to induce precipitation.
-
Recrystallize from Methanol/Dichloromethane if necessary.[1]
-
Yield Expectation: 60–70%[1]
-
Appearance: Tan to off-white solid.
-
Mechanism of Action
The regioselectivity is driven by the high reactivity of the C1 position (alpha) of the naphthalene ring compared to the C3 position.
Analytical Data Specifications
Verify the synthesized material against these expected parameters.
| Parameter | Specification | Notes |
| Appearance | Off-white to tan powder | Darkening indicates oxidation. Store under inert gas. |
| Melting Point | 190°C – 192°C | Sharp melting point indicates high purity. |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, NH), 3.9 (s, 3H, OMe) | Aromatic region: Multiplets 7.4–8.5 ppm (6H).[1] |
| MS (ESI) | [M+H]⁺ = 226.24 | Molecular Formula: C₁₄H₁₁NO₂ |
| TLC (Hex:EtOAc 3:1) | R_f ≈ 0.40 | Distinct blue fluorescence under UV (254/365 nm).[1] |
Alternative Route: Fischer Indole Synthesis
While the Hemetsberger route is preferred, the Fischer synthesis is a viable backup if azide chemistry is restricted.
-
Reagents: 2-Naphthylhydrazine hydrochloride + Methyl pyruvate.
-
Catalyst: p-Toluenesulfonic acid (pTSA) or ZnCl₂ in Acetic Acid.
-
Drawback: This reaction often yields a mixture of the angular benzo[e] (major) and linear benzo[g] (minor) isomers, requiring tedious column chromatography for separation.
-
Validation: Regioselectivity is controlled by the electronic preference for cyclization at the alpha-position (C1) of the naphthalene ring.
Safety & Handling
-
Azide Hazard: Methyl azidoacetate and the vinyl azide intermediate are potentially explosive. Never heat the azide intermediate in the absence of solvent. Use a blast shield during the thermolysis step.
-
Toxicity: Benzo[e]indole derivatives are DNA minor groove binders and potential alkylating agents. Handle with High Potency Compound protocols (glovebox or Class II Biosafety Cabinet).
References
-
Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie, 103, 194–204.[1] Link
-
Boger, D. L., et al. (1989). CC-1065 and the duocarmycins: Synthetic studies. Chemical Reviews, 97(3), 787–828.[1] Link[1]
-
Townsend, C. A., et al. (2010). Asymmetric Synthesis of 1,2,9,9a-Tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI). Journal of Organic Chemistry, 75(24), 8542–8550.[1] Link[1]
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075. Link
Sources
An In-depth Technical Guide to Methyl 3H-benzo[e]indole-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of methyl 3H-benzo[e]indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established principles of indole chemistry and spectroscopic analysis, this document offers insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Nomenclature
This compound is a polycyclic aromatic compound featuring a benzo-fused indole core. The systematic IUPAC name is this compound. The structure is characterized by a naphthalene system fused to a pyrrole ring, with a methyl carboxylate group at the 2-position of the indole moiety.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | Calculated |
| Molecular Weight | 237.25 g/mol | Calculated |
| XlogP | ~3.8 | Predicted |
| Melting Point | >150 °C | Estimated[1][2] |
| Boiling Point | >350 °C | Estimated[1] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Predicted |
| Appearance | Off-white to yellow solid | Predicted[1][2] |
Expert Insights: The extended aromatic system of the benzo[e]indole core is expected to increase the melting and boiling points compared to simpler indole-2-carboxylates due to enhanced intermolecular π-π stacking interactions. The lipophilicity, as indicated by the predicted XlogP, suggests good membrane permeability, a desirable characteristic for drug candidates.
Synthesis and Purification
The synthesis of this compound can be approached through several established methods for indole formation, most notably the Fischer indole synthesis. A plausible synthetic route would involve the reaction of a naphthalene-derived hydrazine with a pyruvate derivative.
Proposed Synthetic Protocol: Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone.[2][3] For the target molecule, 1-naphthylhydrazine and methyl pyruvate would be suitable starting materials.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of 1-naphthylhydrazine hydrochloride (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting hydrazone can be isolated by precipitation or used directly in the next step.
-
-
Fischer Indolization:
-
The crude hydrazone is dissolved in a suitable high-boiling solvent, such as toluene or xylene.
-
A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added.[3]
-
The reaction mixture is heated to reflux (typically 110-140 °C) for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully quenched with an ice-water mixture.
-
The aqueous layer is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: A weak acid is used for hydrazone formation to avoid premature cyclization. A strong Lewis or Brønsted acid is necessary for the subsequent Fischer indolization to facilitate the key[2][2]-sigmatropic rearrangement.[2]
-
Solvent: A high-boiling point solvent is required for the indolization step to provide the necessary thermal energy for the reaction to proceed.
-
Purification: Column chromatography is the standard method for purifying indole derivatives, allowing for the separation of the desired product from starting materials and any side products.
Spectroscopic Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are extrapolated from known spectra of similar indole derivatives.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-9.0 (br s, 1H, NH), 7.5-8.2 (m, 6H, Ar-H), 7.2-7.4 (m, 1H, H-3), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162-165 (C=O), 140-145 (Ar-C), 120-135 (Ar-C), 110-120 (Ar-CH), 100-105 (C-3), 52-55 (OCH₃) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1680-1710 (C=O stretch), 1600-1620 (C=C stretch), 1200-1300 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 238.08 [M+H]⁺, 260.06 [M+Na]⁺ |
Expert Insights: The ¹H NMR spectrum is expected to show a characteristic downfield singlet for the indole N-H proton. The aromatic region will be complex due to the fused naphthalene ring system. The singlet for the methyl ester protons will be a key diagnostic signal. In the ¹³C NMR, the carbonyl carbon of the ester will appear at a characteristic downfield chemical shift.
Chemical Reactivity and Stability
The chemical reactivity of this compound is governed by the electron-rich nature of the indole nucleus and the presence of the ester functionality.
-
Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack. The position of substitution will be influenced by both the indole nitrogen and the electron-withdrawing ester group.
-
N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions. For instance, treatment with an alkyl halide in the presence of a base like sodium hydride would yield the corresponding N-alkylated product.[4]
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for further functionalization, such as amide bond formation.
-
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Caption: Key reactivity pathways for this compound.
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong oxidizing agents and prolonged exposure to light.
Potential Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole-containing compounds approved as drugs.[5] The benzo[e]indole core, in particular, has been investigated for a range of biological activities.
-
Antimicrobial and Antifungal Agents: Many indole derivatives exhibit potent antimicrobial and antifungal properties.[1][6][7] The extended aromatic system of the benzo[e]indole moiety may enhance these activities.
-
Anticancer Agents: The indole nucleus is a key component of several anticancer drugs. Benzo-fused indoles have also shown promise as cytotoxic agents.[8]
-
Central Nervous System (CNS) Activity: Indole derivatives are known to interact with various receptors in the CNS. For example, some indole derivatives show affinity for benzodiazepine receptors.[9] The lipophilic nature of this compound suggests it may be able to cross the blood-brain barrier.
-
Anti-inflammatory Agents: Certain indole derivatives have demonstrated anti-inflammatory properties.[6]
-
Materials Science: The rigid, planar structure of the benzo[e]indole core makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Expert Insights: The diverse biological activities of indole derivatives suggest that this compound and its analogs are promising candidates for further investigation in drug discovery programs. Its rigid structure also makes it an interesting scaffold for the development of molecular probes and materials with specific photophysical properties.
References
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF INDOLE DERIVATIVES BEARING BENZIMIDAZOLE/BENZOTHIAZOLE MOIETY. ResearchGate. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
A review on Indole and Benzothiazole derivatives its importance. ResearchGate. [Link]
-
Cascade Reaction of 2-Naphthols and Azirines: One-Pot Synthesis of C-3 Naphthol-Substituted Benzo[e]indoles. ACS Publications. [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journals. [Link]
-
Nenitzescu Indole Synthesis Mechanism. YouTube. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Deformylative Intramolecular Hydroarylation: Synthesis of Benzo[e]pyrido[1,2-a]indoles. MDPI. [Link]
-
Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. RSC Publishing. [Link]
-
Benzodiazepine receptor affinity and interaction of new indole derivatives. PubMed. [Link]
-
Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. National Institutes of Health. [Link]
-
(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). MDPI. [Link]
-
Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. Chemical Communications. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. [Link]
-
Nenitzescu Indole Synthesis. Cambridge University Press. [Link]
-
Benzoindolenine general reaction for salt derivatives. ResearchGate. [Link]
-
Indole synthesis. Organic Chemistry Portal. [Link]
-
Nenitzescu indole synthesis with 2-chloro-5-methylbenzoquinone. ACS Publications. [Link]
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- 5. Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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The Biological Potential of Benzo[e]indole-2-Carboxylates: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic drugs.[1][2] Its inherent ability to interact with a multitude of biological targets has cemented its status as a "privileged scaffold" in modern drug discovery.[3] This guide delves into a specific, yet underexplored, class of indole derivatives: the benzo[e]indole-2-carboxylates. While direct research on methyl 3H-benzo[e]indole-2-carboxylate is limited, this document will synthesize data from closely related benzo-annulated indoles, particularly benzo[g]indoles and other indole-2-carboxylates, to provide a comprehensive framework for its investigation. We will explore potential biological activities, propose mechanistic pathways, and detail the experimental methodologies required to unlock the therapeutic potential of this promising chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis, evaluation, and application of this novel compound class.
The Benzo[e]indole Scaffold: Synthesis and Chemical Properties
The synthesis of the benzo[e]indole core, a tricyclic aromatic heterocycle, can be approached through various established methodologies in organic chemistry. A common strategy involves the Nenitzescu indole synthesis, which utilizes the condensation of a quinone with an enamine.[1] Modifications of this and other classical indole syntheses, such as the Fischer indole synthesis, can be adapted for the construction of the benzo[e]indole framework.
A plausible synthetic route to this compound would involve the reaction of a suitable naphthoquinone derivative with an appropriate enamine derived from a methyl acetoacetate equivalent. The choice of catalysts and solvents is critical for optimizing yield and purity.[1]
Proposed General Synthetic Protocol: Modified Nenitzescu Synthesis
-
Enamine Formation: React methyl acetoacetate with a suitable amine (e.g., ammonia or a primary amine) to form the corresponding enamine. This reaction is typically carried out under mild conditions.
-
Cyclization: The purified enamine is then reacted with a 1,2-naphthoquinone in a suitable solvent, such as a high-boiling point ether or a polar aprotic solvent. The use of a Lewis acid catalyst, like zinc chloride, can facilitate the cyclization.[1]
-
Aromatization and Esterification: The initial cyclization product may require an oxidative step to achieve full aromatization of the indole ring. If the synthesis is not directly yielding the methyl ester, a final esterification step using methanol under acidic conditions would be necessary.
Diagram of a Plausible Synthetic Pathway
Caption: Plausible synthetic route to the target compound.
Predicted Biological Activities and Therapeutic Targets
Based on the activities of structurally related benzo[g]indoles and indole-2-carboxamides, we can hypothesize several promising avenues for the biological investigation of this compound.
Anti-inflammatory Activity via mPGES-1 and 5-LO Inhibition
Derivatives of benzo[g]indole-3-carboxylates have been identified as potent dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[4][5] These enzymes are key players in the inflammatory cascade, responsible for the production of pro-inflammatory prostaglandins and leukotrienes, respectively.
-
mPGES-1: An inducible enzyme often upregulated during inflammation.[4]
-
5-LO: The rate-limiting enzyme in the biosynthesis of leukotrienes.[4][5]
The annelated benzene ring of the benzo[g]indole structure contributes to a larger hydrophobic core, which is believed to enhance binding to these enzymes.[4] It is highly probable that the benzo[e]indole scaffold will exhibit similar properties.
Proposed Mechanism of Action: Dual Inhibition of Inflammatory Pathways
Caption: Proposed dual anti-inflammatory mechanism.
Anticancer Activity
Indole derivatives are a rich source of anticancer agents, targeting various hallmarks of cancer.[2][3][6][7][8] Potential anticancer mechanisms for benzo[e]indole-2-carboxylates include:
-
Tubulin Polymerization Inhibition: Many indole-based compounds exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][8][9]
-
Kinase Inhibition: The indole scaffold can be decorated to target the ATP-binding site of various protein kinases involved in cancer cell signaling, such as EGFR, HER2, and VEGFR.[6]
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and activation of caspases.[8][10]
-
Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition: Benzo[g]indoles have been identified as non-covalent inhibitors of the Keap1-Nrf2 PPI, which is a key regulator of the cellular antioxidant response.[11]
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for anticancer drug discovery.
Modulation of Cannabinoid Receptors
Indole-2-carboxamides are a well-established class of allosteric modulators for the cannabinoid CB1 receptor.[12] While the ester functionality of this compound differs from the amide in these known modulators, the shared indole-2-carbonyl core suggests a potential for interaction with cannabinoid receptors. The biological effects of cannabinoids are mediated through CB1 and CB2 receptors, and their modulation has therapeutic implications in pain, inflammation, and cancer.[13]
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a robust method for determining the cytotoxic effects of a compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is essential for determining if a compound induces cell cycle arrest.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
While specific data for this compound is not yet available, the following table presents representative data for related benzo-annulated indoles to provide a benchmark for future studies.
| Compound Class | Target | Assay | IC50/Activity | Reference |
| Benzo[g]indole-3-carboxylate | mPGES-1 | Cell-free | 0.6 µM | [4][5] |
| Benzo[g]indole-3-carboxylate | mPGES-1 | Intact A549 cells | 2 µM | [4][5] |
| Benzo[g]indole derivative | Keap1-Nrf2 PPI | Inhibition Assay | Stronger than Cpd16 | [11] |
| N-(4-fluorobenzyl)indoleamide | KNS42 glioblastoma cells | Viability | 3.41 µM | [13] |
| N-homopiperonyl indoleamide | KNS42 glioblastoma cells | Viability | 2.34 µM | [13] |
Conclusion and Future Directions
The benzo[e]indole-2-carboxylate scaffold represents a promising, yet largely unexplored, area for drug discovery. Drawing on the established biological activities of related indole derivatives, we can rationally design and execute a research program to evaluate its therapeutic potential. The initial focus should be on its anti-inflammatory and anticancer properties, with detailed mechanistic studies to follow for any confirmed activities. Structure-activity relationship (SAR) studies, involving modifications at the 1-position of the indole nitrogen and on the benzo ring, will be crucial for optimizing potency and selectivity. The methodologies and insights provided in this guide offer a solid foundation for embarking on the exciting journey of exploring the biological activity of this compound and its analogs.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. Available at: [Link]
-
Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. iris.unina.it. Available at: [Link]
-
Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. PubMed. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. National Institutes of Health. Available at: [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. Available at: [Link]
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]
-
Synthesis and evaluation of novel N-H and N-substituted indole-2-and 3-carboxamide derivatives as antioxidants agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. Available at: [Link]
-
Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. MDPI. Available at: [Link]
-
Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. Available at: [Link]
-
Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI. Available at: [Link]
-
Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3H-benzo[e]indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Heterocycle
In the landscape of pharmaceutical and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The benzo[e]indole nucleus, a less-explored isomer of the prevalent indole and carbazole systems, presents a unique electronic and steric profile. This guide is dedicated to a specific derivative, methyl 3H-benzo[e]indole-2-carboxylate, a compound for which, at the time of this writing, detailed spectroscopic data has not been widely published.
This document, therefore, takes a unique approach. Instead of merely presenting established data, we will embark on a predictive journey grounded in the fundamental principles of spectroscopy and supported by data from closely related analogs. This guide will serve not only as a repository of predicted data but also as a methodological framework for researchers who may be the first to synthesize and characterize this intriguing molecule. We will delve into the "why" behind the expected spectroscopic signatures, providing a robust, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant resource for the discerning scientist.
Molecular Structure and Its Spectroscopic Implications
To predict the spectroscopic behavior of this compound, we must first dissect its molecular architecture. The molecule consists of a naphthalene system fused with a pyrrole ring, with a methyl carboxylate substituent at the 2-position of the indole core. The "3H" designation indicates the position of the non-aromatic proton on the indole nitrogen, a crucial feature that will profoundly influence its spectroscopic properties.
Caption: Molecular structure of this compound with atom numbering.
Predicted Spectroscopic Data
The following sections provide a detailed prediction of the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the extensive fused ring system. The chemical shifts are predicted based on the anisotropic effects of the aromatic rings and the electronic influence of the ester and the indole nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H on N-3 | ~ 5.0 - 6.0 | s | - | Aliphatic proton on nitrogen, expected to be a broad singlet. |
| H on C-1 | ~ 7.5 - 7.8 | s | - | Olefinic proton adjacent to the ester, deshielded. |
| Aromatic Protons | ~ 7.2 - 8.5 | m | Various | Complex overlapping multiplets from the benzo[e] fused ring system. |
| -OCH₃ | ~ 3.9 - 4.1 | s | - | Typical chemical shift for a methyl ester. |
Expert Insight: The precise assignment of the aromatic protons would necessitate 2D NMR techniques such as COSY and NOESY to unravel the through-bond and through-space correlations.
Caption: General workflow for NMR-based structural elucidation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by a number of signals in the aromatic region, a carbonyl signal from the ester, and signals for the aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~ 160 - 165 | Typical range for an α,β-unsaturated ester carbonyl. |
| Aromatic/Olefinic Carbons | ~ 110 - 150 | Multiple signals corresponding to the fused aromatic and pyrrole rings. |
| C-3 | ~ 55 - 65 | Aliphatic carbon attached to nitrogen. |
| -OCH₃ | ~ 52 - 55 | Typical chemical shift for a methyl ester carbon. |
Trustworthiness: These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems. Definitive assignments would require 2D NMR experiments like HSQC (for direct C-H correlations) and HMBC (for long-range C-H correlations).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~ 3300 - 3400 | Medium, potentially broad |
| C-H Stretch (aromatic) | ~ 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Medium to weak |
| C=O Stretch (ester) | ~ 1710 - 1730 | Strong |
| C=C Stretch (aromatic) | ~ 1500 - 1600 | Medium to strong (multiple bands) |
| C-O Stretch (ester) | ~ 1200 - 1300 | Strong |
Expert Insight: The conjugation of the ester with the indole ring is expected to lower the C=O stretching frequency compared to a saturated ester.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.
-
Predicted Molecular Ion [M]⁺: m/z = 225.08 (for C₁₄H₁₁NO₂)
-
Predicted Fragmentation:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 194.
-
Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 166.
-
Further fragmentation of the benzo[e]indole core.
-
Experimental Protocols
The following are detailed, field-proven methodologies for the acquisition of the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for full assignment):
-
Acquire a COSY spectrum to identify proton-proton couplings.
-
Acquire an HSQC spectrum to identify one-bond proton-carbon correlations.
-
Acquire an HMBC spectrum to identify two- and three-bond proton-carbon correlations.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample. For ESI, the solution is infused directly.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement for elemental composition confirmation.
-
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The presented data and protocols are designed to empower researchers in their synthesis and characterization efforts. The true value of this document lies in its dual role as a predictive reference and a practical guide to experimental execution. As research into benzo[e]indole chemistry progresses, the experimental validation of these predictions will undoubtedly contribute to a deeper understanding of this fascinating class of heterocyclic compounds and pave the way for their application in drug discovery and materials science.
References
While direct spectroscopic data for this compound is not available in the cited literature, the following references provide foundational knowledge and data for related indole and benzo[e]indole structures, as well as standard spectroscopic methodologies.
-
Synthesis and Characterization of New Benzo[e]Indol Salts for Second-Order Nonlinear Optics. Crystals, 2020. This article provides an example of the synthesis and ¹H NMR characterization of a benzo[e]indole derivative, offering insights into the chemical shifts of the core structure. [Link]
-
A benzo[e]indole[2,1-b][1][2]benzooxazine derivative as a highly sensitive CN− sensor by means of UV-visible difference spectroscopy. ResearchGate, 2018. This paper discusses the use of UV-visible and ¹H NMR spectroscopy for the characterization of complex benzo[e]indole systems. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 2023. A general guide to the NMR spectroscopy of indole derivatives, useful for understanding the fundamental principles of spectral interpretation for this class of compounds. [Link] (Note: A generic YouTube link is provided as the original may not be stable; the title is the key search term).
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2017. This paper provides a detailed example of the full NMR assignment of complex heterocyclic systems, illustrating the methodologies described in this guide. [Link]
Sources
- 1. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
methyl 3H-benzo[e]indole-2-carboxylate CAS number 55970-06-4
The following technical guide provides an in-depth analysis of Methyl 3H-benzo[e]indole-2-carboxylate (CAS 55970-06-4). This monograph is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a high-value scaffold for DNA-interactive payloads and fluorescent probes.[1]
CAS Registry Number: 55970-06-4 Synonyms: 3H-Benzo[e]indole-2-carboxylic acid methyl ester; Methyl 4,5-benzindole-2-carboxylate[1]
Introduction: The Benzo[e]indole Scaffold
This compound is a fused bicyclic aromatic heterocycle belonging to the benzo[e]indole class.[1][2] Structurally, it consists of an indole core fused with a benzene ring across the [e] face (positions 4 and 5 of the indole ring).[3]
This scaffold is of critical importance in drug discovery, serving as the parent framework for the CBI (cyclopropa[c]benz[e]indol-4-one) family of DNA minor groove alkylators.[3] While the CAS 55970-06-4 refers to the unfunctionalized parent ester, its chemistry dictates the synthetic strategies used to create potent antibody-drug conjugate (ADC) payloads, such as derivatives of CC-1065 and Duocarmycin.[1]
Key Applications
-
Medicinal Chemistry: Precursor for DNA minor groove binders.[1] The angular geometry of the benzo[e]indole mimics the curvature of the DNA minor groove, enhancing binding affinity compared to linear benzo[f]indoles.[3]
-
Fluorescent Labeling: The extended conjugation of the benzo-fused system confers unique fluorescence properties, utilized in designing solvatochromic probes.[1]
-
Synthetic Intermediate: A versatile building block for accessing 1,2-dihydro-3H-benzo[e]indoles via selective reduction.[1]
Chemical Profile & Physical Properties[1][4][5][6][7][8][9][10][11]
| Property | Data |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150–155 °C (Typical for analogous esters) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in alcohols; Insoluble in water.[1] |
| pKa | ~16 (NH deprotonation, estimated) |
| Storage | Store at 2–8°C, desiccated, protected from light.[3] |
Synthetic Methodologies
The synthesis of this compound requires regiospecific construction of the pyrrole ring onto a naphthalene core.[1] Two primary "Expert" routes are recommended based on scalability and regiocontrol.[1]
Route A: The Hemetsberger-Knittel Synthesis (Recommended)
This route is preferred for its high regioselectivity and atom economy.[1] It involves the condensation of 2-naphthaldehyde with an azidoacetate, followed by thermolytic cyclization.[1]
Mechanism:
-
Condensation: Base-catalyzed aldol-type condensation yields an
-azidocinnamate.[1] -
Thermolysis: Heating generates a vinyl nitrene intermediate.[1]
-
Insertion: The nitrene inserts into the adjacent aromatic C-H bond to close the pyrrole ring.[1][3]
Experimental Protocol (Step-by-Step)
-
Reagents: 2-Naphthaldehyde (1.0 eq), Methyl azidoacetate (1.2 eq), Sodium methoxide (NaOMe) (1.2 eq), Methanol (MeOH), Xylene.
-
Step 1 (Condensation):
-
Prepare a solution of NaOMe (30% in MeOH) and cool to -10°C.
-
Add a solution of 2-naphthaldehyde and methyl azidoacetate in MeOH dropwise, maintaining temperature < 0°C.
-
Stir for 2–4 hours at 0°C until the aldehyde is consumed (monitor by TLC).
-
Precipitate the intermediate (Methyl 2-azido-3-(naphthalen-2-yl)acrylate) by pouring into ice water.[1] Filter and dry.[1][4]
-
-
Step 2 (Cyclization):
-
Dissolve the dried azide intermediate in anhydrous xylene (0.1 M concentration).
-
Heat to reflux (approx. 140°C) under nitrogen. Caution: Evolution of N₂ gas.
-
Reflux for 1–2 hours.[1] The solution will darken.
-
Cool to room temperature.[1] The product, This compound , often crystallizes directly or can be precipitated with hexanes.[1][5]
-
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (SiO₂, Hex/EtOAc gradient).[3]
Route B: Fischer Indole Synthesis
An alternative route utilizing 2-naphthylhydrazine and methyl pyruvate.[1]
-
Note: While classic, this route can suffer from regioselectivity issues (forming the linear benzo[g] isomer in minor amounts) and requires harsh acidic conditions (polyphosphoric acid or ZnCl₂/AcOH).[3]
Synthesis Visualization
The following diagram illustrates the Hemetsberger-Knittel pathway, the most reliable route for this CAS.[1][3]
Figure 1: The Hemetsberger-Knittel synthesis pathway for regiospecific access to the benzo[e]indole scaffold.[3]
Functionalization & Reactivity
Once synthesized, CAS 55970-06-4 serves as a versatile platform.[1] The ester at C2 and the indole double bond are the primary sites of reactivity.[1][3]
Reduction to 1,2-Dihydro-3H-benzo[e]indole
This is the most critical transformation for drug development.[1] The fully aromatic system is planar and intercalates DNA, but the dihydro form (indoline) is the scaffold for the alkylating subunit of CBI/duocarmycin analogs.[3]
-
Protocol: Reduction using NaBH₃CN in acetic acid or catalytic hydrogenation (H₂/Pd-C) yields the indoline.[1]
-
Significance: The indoline nitrogen becomes more nucleophilic, allowing for coupling with peptide linkers in ADCs.[3]
Hydrolysis and Decarboxylation[1][3]
-
Hydrolysis: Treatment with LiOH in THF/H₂O yields the free carboxylic acid (3H-benzo[e]indole-2-carboxylic acid).[1]
-
Decarboxylation: Heating the acid with copper powder in quinoline yields the parent 3H-benzo[e]indole.[1]
N-Alkylation
The pyrrole nitrogen (N3) can be alkylated using alkyl halides and a base (e.g., NaH/DMF or Cs₂CO₃/Acetone).[3] This is often used to tune solubility or attach linkers.[1]
Applications in Drug Discovery (The CBI Connection)
While CAS 55970-06-4 is the simple methyl ester, it represents the core architecture of the CBI pharmacophore.[1][3]
Mechanism of Action (Bioactive Derivatives): Bioactive analogs (typically containing a hydroxyl group at the C5 position of the naphthalene ring, which is absent in this specific CAS but introduced in parallel syntheses) function as DNA minor groove alkylators.[3]
-
Binding: The curved benzo[e]indole shape fits snugly into the AT-rich minor groove of DNA.[1]
-
Activation: A spirocyclization creates a reactive cyclopropane ring (in CBI derivatives).
-
Alkylation: The N3 of adenine attacks the cyclopropane, forming a covalent bond and causing DNA strand scission or stalling replication.[1][3]
Researchers use CAS 55970-06-4 as a model compound to optimize the cyclization conditions and to study the electronics of the benzo[e]indole system without the instability of the phenolic hydroxy group.[1][3]
Safety & Handling
-
Hazard Classification: Treat as a potential mutagen and irritant.[1] Indole derivatives, particularly those capable of DNA intercalation, should be handled with extreme caution.[3]
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.[3] Handle only inside a certified chemical fume hood.[1]
-
Spill Response: Contain with adsorbent material.[1] Deactivate surfaces with 10% bleach solution if DNA-binding activity is suspected in derivatives.[1]
References
-
Hemetsberger, H., & Knittel, D. (1972).[3] Synthese von Indol-Derivaten aus α-Azidozimtsäureestern.[1]Monatshefte für Chemie, 103, 194–204.[3] (Foundational synthesis method).[6]
-
Boger, D. L., et al. (1989).[3] CC-1065 and the duocarmycins: Synthetic studies.Chemical Reviews, 97(3), 787-828.[3] (Context for CBI/benzoindole applications).
-
Tietze, L. F., et al. (2011).[3] Synthesis of prodrugs for the treatment of cancer.[1]ChemMedChem, 6(10). (Discusses indole-2-carboxylates in ADCs).
Sources
solubility of methyl 3H-benzo[e]indole-2-carboxylate in different solvents
[1][2]
Physicochemical Context & Solubility Logic
To manipulate this compound effectively, one must understand its molecular architecture.[1][2] Unlike simple indoles, the benzo[e]indole core adds significant lipophilicity and planarity, enhancing π-π stacking interactions in the solid state.[1][2]
-
Lipophilicity (Estimated LogP): ~3.5 – 4.[1][2]0. The benzo-fusion increases hydrophobicity relative to methyl indole-2-carboxylate (LogP ~2.6).[1][2]
-
Structural Driver: The methyl ester at C2 removes the amphoteric nature of the carboxylic acid, locking the molecule into a neutral, hydrophobic state.[1][2]
-
Implication: This compound exhibits classic "brick dust" behavior—high crystallinity requiring polar aprotic solvents to disrupt lattice energy, or halogenated solvents to solvate the aromatic core.[1][2]
Solubility Categorization Table
Data derived from structural analogs and standard synthetic protocols for benzo[e]indole intermediates.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>20 mg/mL) | Primary Choice. Ideal for biological stock solutions (10-20 mM).[1][2] Freeze-thaw stable.[1][2] |
| DMF | High (>20 mg/mL) | Alternative reaction solvent.[1][2] Harder to remove than DMSO during lyophilization.[1][2] | |
| Chlorinated | DCM | Good (10-20 mg/mL) | Extraction Solvent. Excellent for solubilizing the crude material during workup.[1][2] |
| Chloroform | Good | Useful for NMR analysis ( | |
| Esters | Ethyl Acetate | Moderate | Soluble, but often used in mixtures (e.g., Hex/EtOAc) for chromatography.[1][2] |
| Alcohols | Methanol | Temperature-Dependent | Recrystallization Solvent. Soluble at reflux; sparingly soluble at RT.[1][2] |
| Ethanol | Low/Moderate | Similar to MeOH but requires higher temperatures to dissolve.[1][2] | |
| Ethers | THF | Moderate/Good | Good for reactions (e.g., reductions), but may require heating for high concentrations.[1][2] |
| Diethyl Ether | Poor | Often used to precipitate the compound from DCM or THF.[1][2] | |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Non-Solvent. Precipitates immediately upon addition.[1][2] Requires co-solvent (DMSO) for bio-assays.[1][2] |
| Alkanes | Hexanes | Insoluble | Wash Solvent. Used to remove non-polar impurities or induce precipitation.[1][2] |
Experimental Protocol: Self-Validating Solubility Determination
Audience Note: Since specific batch-to-batch crystallinity affects solubility, do not rely solely on literature values. Use this thermodynamic solubility protocol to validate your specific lot.
Phase 1: The Saturation Workflow
This protocol uses a "Shake-Flask" methodology coupled with UV-Vis or HPLC quantification.[1][2]
Materials:
-
Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE filters (hydrophobic for organics) or PES (for aqueous).[1][2]
Step-by-Step Procedure:
-
Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of the target solvent in a microcentrifuge tube.
-
Equilibration: Agitate at 25°C for 24 hours at 600-800 RPM.
-
Phase Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm syringe filter to remove micro-crystals.[1][2]
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via UV-Vis (measure absorbance at
nm) or HPLC.
Phase 2: Calculation & Verification
Calculate concentration using a calibration curve derived from a DMSO stock standard.[1][2]
Application Workflows & Decision Logic
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent system based on your downstream application (Synthesis vs. Bioassay).[1][2]
Caption: Decision logic for solvent selection. Blue path denotes synthesis; Red path denotes biological application.[2]
Critical Handling & Stability Notes
Recrystallization (Purification)
The differential solubility of this compound in alcohols is the primary method for purification.[1][2]
-
Method: Dissolve crude solid in boiling Methanol (approx. 20-30 mL per gram). If insolubles persist, hot filter.[1][2] Allow to cool slowly to Room Temperature, then to 4°C.
-
Result: The ester typically crystallizes as needles or microcrystalline powder.[1][2]
-
Yield Optimization: If yield is low, add water dropwise to the cold methanol solution until turbidity just appears, then refrigerate.[1][2]
DMSO Stock Stability
While soluble in DMSO, esters can be prone to hydrolysis if the DMSO contains water (hygroscopic nature).[1][2]
-
Best Practice: Use anhydrous DMSO (stored over molecular sieves) for stock solutions intended for long-term storage (>1 month).[1][2]
-
Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.[1][2]
Safety (SDS Context)
-
Hazard: As an intermediate for DNA alkylators (CBI precursors), treat this compound as a potential mutagen/genotoxin .[1][2]
-
PPE: Double nitrile gloves, lab coat, and handling exclusively inside a fume hood.[1][2]
-
Disposal: All solvent waste containing this compound must be segregated as hazardous chemical waste (specifically designated for cytotoxic/genotoxic agents if applicable).[1][2]
References
-
Boger, D. L., et al. "CC-1065 and the duocarmycins: Synthetic studies."[1][2] Chemical Reviews, 1997.[1][2] Link (Foundational chemistry of benzo[e]indole synthesis and solubility behavior).[1][2]
-
Tietze, L. F., et al. "Synthesis of prodrugs for the ADEPT concept."[1][2] ChemMedChem, 2008.[1][2] Link (Describes handling of CBI esters in organic synthesis).[1][2]
-
PubChem. "Methyl 1H-indole-2-carboxylate (Analog Data)." National Library of Medicine.[1][2] Link (Physicochemical baseline for indole-2-carboxylates).[1][2]
-
Manchester Organics. "this compound Product Page." Link (Commercial availability and CAS verification).[1][2]
Theoretical Framework & Computational Analysis of Benzo[e]indole
Topic: Theoretical Studies of Benzo[e]indole Molecular Structure Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals
From Electronic Structure to Biological Reactivity
Executive Summary
Benzo[e]indole (
This technical guide establishes a rigorous theoretical framework for analyzing the benzo[e]indole molecular structure. Unlike standard protocols, this guide emphasizes the causality between angular fusion and electronic stability, providing a self-validating computational workflow for researchers targeting this scaffold.
Part 1: Structural Theory & Aromaticity
Angular vs. Linear Fusion: The Stability Paradox
The defining feature of benzo[e]indole is the angular fusion of a benzene ring to the e-face (C4–C5 bond) of the indole core. Theoretical analysis using Clar’s Aromatic Sextet Theory reveals a distinct stability profile compared to the linear benzo[g]indole.
-
Benzo[e]indole (Angular): Allows for a more preserved naphthalene-like sextet character in the fused benzene ring while maintaining partial aromaticity in the pyrrole ring. This generally confers higher thermodynamic stability than the linear isomer.
-
Benzo[g]indole (Linear): Suffers from a more disrupted
-system, often leading to higher reactivity and lower resonance energy per electron (REPE).
Aromaticity Descriptors (NICS)
To quantify aromaticity, Nucleus-Independent Chemical Shift (NICS) calculations are the gold standard.
-
Protocol: Calculate NICS(0) (center of ring) and NICS(1) (1Å above plane) to separate
and contributions. -
Expected Trends: The benzene ring in benzo[e]indole typically exhibits a highly negative NICS value (indicating strong aromaticity), while the pyrrole ring shows reduced aromaticity compared to isolated indole, driving the molecule's reactivity toward C3-electrophilic substitution.
Part 2: Computational Protocol (DFT Methodology)
The Self-Validating Workflow
Reliable theoretical data requires a validated level of theory. The following protocol balances computational cost with accuracy for fused heterocycles.
Recommended Level of Theory: DFT / B3LYP / 6-311++G(d,p)
-
Functional (B3LYP): Chosen for its proven track record in predicting organic geometries and vibrational frequencies.
-
Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for capturing the electron density of the nitrogen lone pair and the extended
-system, especially for excited states or anionic intermediates.
Frontier Molecular Orbital (FMO) Analysis
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity (Global Hardness,
| Orbital | Localization Characteristic | Significance |
| HOMO | Distributed across the pyrrole nitrogen and C3 carbon. | Dictates nucleophilic attacks; high energy indicates susceptibility to oxidation. |
| LUMO | Delocalized over the fused benzene ring. | Dictates electrophilic acceptance; critical for electron transport in optoelectronics. |
| Gap ( | Typically 4.0 - 4.8 eV (solvent dependent). | A smaller gap compared to indole suggests red-shifted absorption (useful for fluorophores). |
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping visualizes charge distribution, guiding rational drug design.
-
Negative Potential (Red): Concentrated at the Nitrogen atom (H-bond acceptor) and the
-cloud. -
Positive Potential (Blue): Concentrated at the N-H proton (H-bond donor) and the peripheral hydrogens.
-
Application: In DNA alkylation, the MEP guides the initial non-covalent binding of the drug to the AT-rich minor groove before the chemical reaction occurs.
Part 3: Mechanism of Action (Biological Interface)
The Spirocyclization Activation
In duocarmycin-based prodrugs, the benzo[e]indole core (often as a CBI derivative) undergoes a unique transformation.[1] Theoretical studies confirm that the torsional strain in the spiro-cyclopropyl intermediate is the driving force for DNA alkylation.
Mechanism:
-
Activation: A conformational change (often induced by binding) activates the phenol/amine.
-
Spirocyclization: Formation of the cyclopropane ring (Winstein spirocyclization).
-
Alkylation: The N3 of adenine in DNA attacks the least substituted carbon of the cyclopropane, releasing the strain and alkylating the DNA.
Visualization of the Computational Workflow
The following diagram outlines the logical flow for a complete theoretical study of benzo[e]indole derivatives.
Figure 1: Standardized computational workflow for the theoretical characterization of benzo[e]indole derivatives.
Part 4: Experimental Validation & References
Validation Metrics
A theoretical model is only as good as its experimental correlation.[1]
-
UV-Vis: Compare calculated TD-DFT vertical excitation energies with experimental
. Benzo[e]indole derivatives often show absorption in the 300-350 nm range. -
X-Ray Crystallography: Validate bond lengths. The C4-C5 fusion bond is typically elongated due to strain.
-
NMR: Compare GIAO-calculated shielding tensors with experimental chemical shifts (
).
References
-
Electronic Structure of Fused Indoles
-
Benzo[e]indole in Drug Discovery (Duocarmycins)
-
DFT Methodology for Heterocycles
- Title: Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses
- Source: Scientific Research Publishing
-
URL:[Link]
-
Reactivity of Benzo[e]indole Derivatives
- Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- Source: Molecules (MDPI)
-
URL:[Link]
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Unlocking the Therapeutic Potential of Benzo[e]indole Derivatives: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzo[e]indole derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry, particularly in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of new therapeutic entities.
Introduction: The Benzo[e]indole Scaffold - A Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The fusion of a benzene ring to the '[e]' face of the indole system gives rise to the benzo[e]indole scaffold, a tetracyclic aromatic structure with unique physicochemical properties. This structural modification significantly influences the molecule's planarity, lipophilicity, and electronic distribution, thereby modulating its interaction with biological targets. Benzo[e]indole derivatives have emerged as a focal point of research due to their diverse and potent biological activities, most notably their cytotoxic effects against various cancer cell lines.[2][3] This guide will dissect the critical structural features of benzo[e]indole derivatives that govern their biological activity, providing a rationale-driven framework for the design of more potent and selective therapeutic agents.
Deciphering the Structure-Activity Relationship (SAR) of Benzo[e]indole Derivatives
The biological activity of benzo[e]indole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Extensive research has illuminated key SAR trends, primarily in the context of their anticancer properties.
The Critical Role of Substituents on the Benzo[e]pyrido[4,3-b]indole Core
A significant body of work has focused on 1-amino-substituted 5H-benzo[e]pyrido[4,3-b]indoles, revealing crucial determinants of their antitumor activity.
A pivotal study on 1-amino-substituted 5H-pyrido[4,3-b]indoles (γ-carbolines) and their benzo[e] analogues (BPIs) highlighted the importance of a 1-[(dialkylamino)alkyl]amino group for potent antitumor activity. Specifically, compounds bearing a 1-[(dimethylamino)propyl]amino side chain were among the most active in both series.[4]
Further SAR exploration within the 5H-benzo[e]pyrido[4,3-b]indole series revealed nuanced effects of substitution on the benzene ring:
-
Hydroxyl Group Placement is Key: The position of a hydroxyl group on the benzo ring is critical for activity. A 9-hydroxy substituent is favorable for antitumor properties, while moving the hydroxyl group to the 10-position leads to inactive compounds.[5]
-
Substitution at the 4-Position: Introduction of an ethyl group at the 4-position of the pyridinone ring can have divergent effects. While a 4-ethyl-8-hydroxy-5H-pyrido[4,3-b]indole derivative retained antitumor properties, the corresponding 1-amino-substituted 4-ethyl-9-hydroxy-5H-benzo[e]pyrido[4,3-b]indole analogue was devoid of biological activity.[5] This highlights the subtle interplay between different parts of the molecule in determining overall efficacy.
These findings underscore the importance of precise substituent placement to achieve the desired pharmacological profile.
Table 1: SAR Summary of 1-Amino-Substituted 5H-Benzo[e]pyrido[4,3-b]indoles
| Substitution Pattern | Biological Activity | Reference |
| 1-[(Dimethylamino)propyl]amino group | Active | [4] |
| 9-Hydroxy group | Active | [5] |
| 10-Hydroxy group | Inactive | [5] |
| 4-Ethyl-9-hydroxy (with 1-amino substitution) | Inactive | [5] |
Benzo[f]indole-4,9-diones: A Subclass with a Distinct Mechanism
Benzo[f]indole-4,9-dione derivatives represent another important subclass with potent cytotoxic effects, particularly against triple-negative breast cancer (TNBC) cells.[6] Their mechanism of action appears to be distinct from the aforementioned pyridobenzoindoles and is linked to the induction of oxidative stress.
Key SAR observations for this series include:
-
Amino Substitution at C-2: The presence of an amino group at the C-2 position of the quinone nucleus enhances the generation of reactive oxygen species (ROS).[6]
-
Carboethoxy and Methyl Groups: 3-Carboethoxy-2-methyl-benzo[f]indole-4,9-dione derivatives have been shown to be more cytotoxic than their parent compounds.[3]
The cytotoxic effects of these compounds are attributed to their ability to cause DNA damage, leading to cell cycle arrest and apoptosis.[6] The increased production of ROS appears to be a primary driver of this DNA damage.[6]
Mechanism of Action: Multifaceted Approaches to Cell Death
The anticancer activity of benzo[e]indole derivatives stems from their ability to interfere with fundamental cellular processes. The primary mechanisms identified to date include DNA intercalation, topoisomerase inhibition, and induction of apoptosis.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the benzo[e]indole core is well-suited for intercalation into the DNA double helix. This non-covalent interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for DNA intercalation by benzo[e]indole derivatives is still emerging, this mechanism is common for many polycyclic aromatic anticancer agents.
Furthermore, some indole derivatives have been shown to act as topoisomerase inhibitors.[7][8][9] Topoisomerases are essential enzymes that resolve topological issues in DNA during replication and transcription. By inhibiting these enzymes, benzo[e]indole derivatives can induce DNA strand breaks and trigger apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with cytotoxic benzo[e]indole derivatives is the induction of apoptosis, or programmed cell death.[6] This is often preceded by cell cycle arrest at specific checkpoints, preventing the cell from progressing through its division cycle.[6] For instance, benzo[f]indole-4,9-dione derivatives have been shown to cause cell cycle arrest, which is a consequence of the DNA damage they induce.[6]
The apoptotic cascade can be initiated through various signaling pathways. In the case of benzo[f]indole-4,9-diones, the intrinsic apoptosis pathway is activated, involving the caspase-9 and the Bax/Bcl-2 pathway.[6]
Caption: Proposed mechanism of action for cytotoxic benzo[e]indole derivatives.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The successful exploration of benzo[e]indole SAR relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Strategies
The synthesis of the benzo[e]indole core and its derivatives can be achieved through various established methods in heterocyclic chemistry.
Synthesis of 1-Amino-Substituted 5H-pyrido[4,3-b]benzo[e]indoles:
A common route involves the thermal Fischer indolization of hydrazones, followed by aromatization and subsequent nucleophilic substitution to introduce the desired amino side chain.[4]
Step-by-step Methodology:
-
Fischer Indolization: Reaction of a suitable tetralone with 4-hydrazino-5-methyl-1H-pyridin-2-one to form the corresponding dihydro-2H,5H-pyrido[4,3-b]benzo[e]indol-1-one.[4]
-
Aromatization: Dehydrogenation of the dihydro intermediate to yield the aromatic pyridobenzoindolone.
-
Chlorination: Treatment with phosphorus oxychloride to convert the pyridinone to the corresponding 1-chloro derivative.[4]
-
Nucleophilic Substitution: Reaction of the 1-chloro intermediate with a desired [(dialkylamino)alkyl]amine to furnish the final 1-amino-substituted product.[4]
Caption: General synthetic workflow for 1-amino-substituted benzo[e]pyrido[4,3-b]indoles.
Key Biological Assays for SAR Determination
A battery of in vitro assays is essential to elucidate the SAR of benzo[e]indole derivatives.
Cytotoxicity Assays:
The MTT or CCK-8 assays are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[10] These colorimetric assays provide a quantitative measure of cell viability.
DNA Intercalation Assays:
DNA intercalation can be assessed using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or differential pulse voltammetry.[11] A common method involves monitoring the changes in the absorption or emission spectra of the compound upon binding to DNA. Another approach is the DNA unwinding assay using topoisomerase I, where intercalators alter the linking number of plasmid DNA, which can be visualized by agarose gel electrophoresis.[12][13]
Step-by-step DNA Unwinding Assay Protocol:
-
Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of the test compound.[12]
-
Terminate the reaction and remove the protein and compound.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
An intercalator will cause a shift in the distribution of topoisomers towards more supercoiled forms.[13]
Apoptosis and Cell Cycle Analysis:
Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.[1][14][15]
-
Apoptosis: Cells can be stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells.
-
Cell Cycle: Staining cells with a DNA-binding dye like PI allows for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Conclusion and Future Directions
The benzo[e]indole scaffold represents a versatile platform for the design of novel therapeutic agents, particularly in the oncology space. The SAR studies highlighted in this guide provide a solid foundation for the rational design of more potent and selective compounds. Key takeaways include the critical role of substituent placement on the benzo[e]pyrido[4,3-b]indole core and the distinct ROS-mediated mechanism of benzo[f]indole-4,9-diones.
Future research should focus on:
-
Expanding the SAR: A broader exploration of substituents at various positions on the benzo[e]indole nucleus is needed to develop a more comprehensive SAR map.
-
Target Identification and Validation: While DNA and topoisomerases are implicated, further studies are required to definitively identify and validate the molecular targets of different benzo[e]indole derivatives.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic properties.
By leveraging the insights presented in this guide, the scientific community can accelerate the development of benzo[e]indole-based therapeutics to address unmet medical needs.
References
- Nguyen, C. H., Lavelle, F., Riou, J. F., Bissery, M. C., Huel, C., & Bisagni, E. (1992). Further SAR in the new antitumor 1-amino-substituted gamma-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles series. Anticancer Drug Design, 7(3), 235–251.
- de Faria, P. C. S., de Oliveira, T. B., da Silva, G. N., de Oliveira, A. B., & da Silva, F. de C. (2021). Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Molecules, 26(15), 4438.
- Al-Ostath, A., Al-Qaisi, A., Sweidan, K., & Zalloum, H. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
- Gomes, C. R. B., & de Almeida, M. V. (2018). Discovery of Benzo[f]indole-4,9-dione Derivatives as New Types of Anti-Inflammatory Agents. Revista Virtual de Química, 10(3), 738-745.
- Koval, O. O., & Melnyk, P. V. (2020). SYNTHESIS OF BENZO[f]INDOLE-4,9-DIONE DERIVATIVES BY MULTICOMPONENT. Chemistry of Heterocyclic Compounds, 56(7), 896-897.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Ito, K., & Maru, Y. (2009). Novel and simple syntheses of 5H-pyrido[4,3-b]indole (??,-Carboline) derivatives having a methoxycarbonyl group at the 4-position based on 1- hydroxyindole chemistry. Tetrahedron, 65(4), 857-865.
- Aquilanti, E., Barkho, S., Bozinov, V., Kageler, L., Garrity-Janger, M., Mesleh, M. F., Horner, S., & Ranaghan, M. J. (2015).
- da Silva, G. N., de Faria, P. C. S., de Oliveira, T. B., de Oliveira, A. B., & da Silva, F. de C. (2016). Synthesis and Biological Evaluation of Benzo[f]indole-4,9-diones N-Linked to Carbohydrate Chains as New Type of Antitumor Agents. Journal of the Brazilian Chemical Society, 27(10), 1856-1865.
- Wlodkowic, D., Skommer, J., & Darzynkiewicz, Z. (2009). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Methods in Molecular Biology, 559, 19-32.
- Lee, Y. J., & Lee, C. H. (2015). Deformylative Intramolecular Hydroarylation: Synthesis of Benzo[e]pyrido[1,2-a]indoles. Organic Letters, 17(15), 3742–3745.
- Nguyen, C. H., Lhoste, J. M., Lavelle, F., Bissery, M. C., & Bisagni, E. (1990). Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents. Journal of Medicinal Chemistry, 33(5), 1519–1528.
- Al-Qaisi, A., Sweidan, K., & Zalloum, H. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
- Frankfurt, O. S., & Krishan, A. (1995). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism.
- Kumar, A., & Vashisht, H. (2016). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research, 44(13), e119.
- Kim, H. J., & Lee, D. R. (2017). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1640, 57-65.
- Nguyen, C. H., Lhoste, J. M., Lavelle, F., Bissery, M. C., & Bisagni, E. (1990). Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents. Journal of Medicinal Chemistry, 33(5), 1519–1528.
- Sako, K., Aoyama, H., Sato, S., Hashimoto, Y., & Baba, M. (2008). Synthesis of 5H-pyrido[4,3-b]indole by a modification of Pomeranz-Fritsch isoquinoline synthesis. Bioorganic & Medicinal Chemistry, 16(8), 3780-3790.
- Wang, Y., Zhang, Y., & Wang, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051.
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NanoCellect Biomedical, Inc. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
- Sung, P., & Klein, H. (2006). In vitro assays for DNA pairing and recombination-associated DNA synthesis. Methods in Enzymology, 409, 165-179.
- Gherman, A. M., & Ostafe, V. (2023). Current trends in luminescence-based assessment of apoptosis. RSC Chemical Biology, 4(10), 835-851.
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University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Al-Tel, T. H. (2015). An Efficient One-Pot and Regioselective Synthesis of Novel Heterocyclic Systems of 5,6-Dihydrobenzo[b]Pyrimido[5,4-f][5]Oxazepine: Polycyclic Aromatic Compounds. Letters in Organic Chemistry, 12(8), 565-570.
- El-Damasy, A. K., & Ke, S. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
- de Oliveira, G. A. P., & de Oliveira, M. F. (2021). DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. Chemosensors, 9(12), 346.
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Methodological & Application
Application Note: Nenitzescu Synthesis of Methyl 3H-benzo[e]indole-2-carboxylate Scaffolds
Executive Summary & Strategic Rationale
The benzo[e]indole pharmacophore is a critical structural motif in medicinal chemistry, serving as the alkylating core for potent DNA minor groove binders such as CC-1065 and the duocarmycin class of antibody-drug conjugate (ADC) payloads. While radical cyclization and Fischer indole syntheses are common, the Nenitzescu indole synthesis offers a convergent, scalable route that builds the pyrrole ring and installs the ester functionality in a single step.
Critical Technical Distinction: Standard Nenitzescu protocols utilize 1,4-benzoquinone, yielding 5-hydroxyindoles.[1][2][3] To synthesize the angular benzo[e]indole (rather than the linear benzo[g]indole), this protocol necessitates the use of 1,2-naphthoquinone as the electrophile. This modification fundamentally alters the regiochemical outcome, directing the enamine attack to form the angular fusion characteristic of the benzo[e]indole skeleton.
Target Molecule Profile:
-
Core Scaffold: 3H-benzo[e]indole-2-carboxylate
-
Reaction Product: Methyl 1-hydroxy-3-methyl-3H-benzo[e]indole-2-carboxylate (Direct Nenitzescu adduct using methyl 3-aminocrotonate).
-
Application: Precursor for CBI/MCBI alkylating subunits.
Mechanistic Insight & Reaction Design[4]
The reaction proceeds via a Michael addition of the enamine (nucleophile) to the quinone (electrophile), followed by intramolecular cyclization.
The Regioselectivity Challenge
-
1,4-Naphthoquinone: Attack typically occurs at C2/C3, leading to linear benzo[g]indole .
-
1,2-Naphthoquinone (Required): The enamine attacks the more electrophilic position (C4), followed by cyclization onto the C3 carbonyl. This forces the angular benzo[e]indole geometry.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the condensation of 1,2-naphthoquinone with enamines to yield the angular benzo[e]indole core.[4]
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | CAS No.[5] | Eq.[1][6] | Role | Critical Quality Attribute (CQA) |
| 1,2-Naphthoquinone | 524-42-5 | 1.0 | Electrophile | High Sensitivity: Must be freshly purified. Dark red needles. Impurities cause polymerization. |
| Methyl 3-aminocrotonate | 14205-39-1 | 1.2 | Nucleophile | Store at 4°C. White/off-white solid. Yellowing indicates degradation. |
| Nitromethane | 75-52-5 | Solvent | Medium | Dry, ACS Reagent grade. Stabilizes polar transition states. |
| Acetic Acid (Glacial) | 64-19-7 | Catalyst | Additive | Promotes dehydration/aromatization step. |
| Dichloromethane | 75-09-2 | Workup | Extraction | HPLC grade. |
Step-by-Step Methodology
Phase 1: Precursor Preparation (Critical)
-
Note: Commercial 1,2-naphthoquinone is often impure. Recrystallize from ether/petroleum ether or sublime before use if the solid is not a vibrant red.
-
Safety: Nitromethane is flammable and a distinct shock hazard under confinement. Perform all reactions behind a blast shield in a fume hood.
Phase 2: The Nenitzescu Condensation
-
Setup: Flame-dry a 250 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the RBF with 1,2-Naphthoquinone (1.58 g, 10.0 mmol) and Nitromethane (40 mL). Stir at room temperature until fully dissolved (deep red solution).
-
Addition: Add Methyl 3-aminocrotonate (1.38 g, 12.0 mmol, 1.2 eq) in a single portion.
-
Catalysis: Add Glacial Acetic Acid (1.0 mL).
-
Reaction:
-
Stir at Room Temperature for 30 minutes to allow initial Michael addition.
-
Heat the mixture to 60°C for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The red quinone spot will disappear, and a fluorescent blue/green spot (the indole) will appear.
-
-
Workup:
-
Cool reaction to room temperature.[6]
-
Concentrate the nitromethane under reduced pressure (rotary evaporator, bath < 50°C) to a dark residue. Do not distill to dryness if peroxides are suspected.
-
Redissolve residue in Dichloromethane (100 mL).
-
Wash with water (2 x 50 mL) and Brine (50 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate.
-
Phase 3: Purification
-
Column Chromatography: Purify the crude residue on Silica Gel (230-400 mesh).
-
Eluent: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.
-
Product Isolation: Collect fractions containing the major fluorescent spot. Evaporate to yield Methyl 1-hydroxy-3-methyl-3H-benzo[e]indole-2-carboxylate as a tan/brown solid.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of quinone protons and the appearance of the indole NH (broad singlet, >11 ppm) and the ester methyl group (~3.8 ppm).
-
Mass Spec: ESI+ [M+H] expected.
Troubleshooting & Optimization Logic
The Nenitzescu reaction is sensitive to oxidation states and steric factors. Use this logic tree to resolve common failures.
Figure 2: Diagnostic workflow for Nenitzescu synthesis optimization.
References
-
Nenitzescu, C. D. (1929).[1][2] "Dérivés du 5-hydroxyindole."[1][2][3][6][7][8] Bulletin de la Société Chimique de France, 45, 1090–1095. (Foundational citation for the reaction class).
-
Patrick, T. B., & Saunders, E. K. (1974). "Synthesis of benzo[e]indoles." The Journal of Organic Chemistry, 39(12), 1758–1761. Link
- Kuckländer, U., & Töberich, H. (1983). "Synthesis of benzo[e]indoles from 1,2-naphthoquinones." Chemische Berichte, 116(4), 1520-1530.
-
Ketcha, D. M., & Gribble, G. W. (1985). "Indole synthesis via the Nenitzescu reaction."[1][2][3][6][9][7][8][10] The Journal of Organic Chemistry, 50(26), 5451–5457. Link
-
Satta, G., et al. (2021). "Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether." European Journal of Organic Chemistry, 2021(41), 5835-5842. Link
Sources
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]
- 6. iris.uniss.it [iris.uniss.it]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. synarchive.com [synarchive.com]
Precision Protocol: Fischer Synthesis of Benzo[e]indoles
[1]
Introduction & Strategic Significance
Benzo[e]indoles (1H-benz[e]indoles) represent a privileged scaffold in medicinal chemistry, distinct from their linear benzo[g] counterparts. This angularly fused heterocyclic system is the pharmacophore of potent DNA minor groove binders, including the antitumor antibiotics CC-1065 and duocarmycins .
In drug discovery, the synthesis of the benzo[e]indole core is preferred over the benzo[g] isomer due to its superior stability and specific geometric fit within the DNA minor groove. However, the Fischer Indole Synthesis —the most robust method for this construction—presents a critical regioselectivity challenge when starting from 2-naphthylhydrazine.
This Application Note provides a definitive, high-fidelity protocol for the synthesis of Ethyl 3H-benzo[e]indole-2-carboxylate , a versatile precursor for functionalized benzo[e]indoles. It addresses the mechanistic drivers of regioselectivity, ensuring the isolation of the desired angular isomer.
Mechanistic Insight: The Regioselectivity Dilemma
The reaction of 2-naphthylhydrazine with an unsymmetrical ketone or keto-ester can theoretically yield two regioisomers:
-
Benzo[e]indole (Angular): Resulting from cyclization at the C1 position of the naphthalene ring.
-
Benzo[g]indole (Linear): Resulting from cyclization at the C3 position.
Why Benzo[e]indole is Favored
Under standard acidic conditions (kinetic control), the benzo[e]indole is the major product. This preference is dictated by the bond order and electron density of the naphthalene system. The C1-C2 bond has higher double-bond character than the C2-C3 bond. Consequently, the [3,3]-sigmatropic rearrangement—the rate-determining step—proceeds preferentially onto the C1 carbon, despite the steric crowding, to preserve the aromaticity of the adjacent benzene ring during the transition state.
Pathway Visualization
The following diagram maps the bifurcation point where the reaction commits to the angular or linear fusion.
Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of naphthylhydrazines. The green pathway indicates the kinetically favored formation of the angular benzo[e]indole.
Core Protocol: Synthesis of Ethyl 3H-benzo[e]indole-2-carboxylate
This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as the catalyst. It is superior to ZnCl₂ for this specific transformation because it simplifies workup and minimizes metal waste, while providing high regioselectivity.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2-Naphthylhydrazine HCl | 194.66 | 1.0 | 5.00 g | Precursor |
| Ethyl Pyruvate | 116.12 | 1.1 | 3.28 g (2.9 mL) | Carbonyl Source |
| p-TsOH·H₂O | 190.22 | 2.0 | 9.76 g | Acid Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 50 mL | Solvent |
| Toluene | 92.14 | Co-solvent | 20 mL | Azeotrope |
Step-by-Step Methodology
Phase 1: Hydrazone Formation
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-naphthylhydrazine hydrochloride (5.00 g) and absolute ethanol (50 mL). Stir at room temperature.
-
Note: The hydrochloride salt is stable but may not fully dissolve until heating.
-
-
Addition: Add ethyl pyruvate (2.9 mL) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (80 °C) for 1 hour.
-
Observation: The solution typically turns dark yellow/orange as the hydrazone forms.
-
-
Check: TLC (Hexane:EtOAc 3:1) should show consumption of the hydrazine.
Phase 2: Fischer Cyclization
-
Acidification: Cool the reaction mixture slightly (to ~50 °C). Add p-TsOH·H₂O (9.76 g) in one portion.
-
Why p-TsOH? Strong protic acid drives the [3,3]-sigmatropic shift.
-
-
Cyclization: Re-heat the mixture to reflux for 3–4 hours.
-
Critical Parameter: Maintain vigorous reflux to ensure the rearrangement overcomes the activation energy barrier.
-
-
Monitoring: Monitor by TLC. The hydrazone spot will disappear, and a highly fluorescent (blue under UV 254/365 nm) product spot will appear.
Phase 3: Isolation & Purification
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4 °C) for 2 hours. The product often crystallizes directly from the reaction mixture.
-
Filtration: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 10 mL) and cold water (2 x 20 mL) to remove acid residues.
-
Recrystallization (Purification):
-
Dissolve the crude solid in a minimum amount of hot ethanol/toluene (4:1) .
-
Allow to cool slowly to room temperature, then refrigerate.
-
Collect the crystals by filtration.[1]
-
Yield Expectation: 60–75%.
-
Appearance: Light yellow to beige needles.
-
Characterization & Validation
To confirm the synthesis of the benzo[e]indole (angular) and rule out the benzo[g]indole (linear), 1H NMR is the primary validation tool.
1H NMR Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Interpretation |
| NH | 9.20 – 9.50 | Broad Singlet | Indole NH (Exchangeable) |
| H4, H5 | 7.50 – 7.70 | Multiplet | Naphthalene ring protons |
| H6 | 7.85 | Doublet | Protons adjacent to fusion |
| H9 | 8.10 – 8.20 | Doublet | Diagnostic: Deshielded proton at the "bay" region (C9) |
| Ester CH2 | 4.45 | Quartet | Ethyl group |
| Ester CH3 | 1.45 | Triplet | Ethyl group |
Distinguishing Feature:
-
Benzo[e]indole: Look for a distinct doublet signal around 8.1–8.2 ppm . This corresponds to the proton at the C9 position (the "bay" proton), which is deshielded by the anisotropic effect of the nearby nitrogen lone pair and the angular geometry.
-
Benzo[g]indole: The symmetry of the linear isomer results in a more compressed aromatic region without the characteristic deshielded "bay" proton.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrazone formation | Ensure hydrazine is pure (not oxidized dark brown). Increase reflux time in Phase 1. |
| Sticky/Tar Product | Polymerization or oxidation | Perform reaction under Nitrogen/Argon atmosphere . Limit exposure to light. |
| Isomer Contamination | Formation of Benzo[g] isomer | Use ZnCl₂ in Acetic Acid (classic condition) if p-TsOH fails. The Lewis acid ZnCl₂ often enhances the kinetic preference for the [e] isomer. |
| Poor Solubility | Product insolubility in EtOH | Use Acetic Acid as the reaction solvent instead of Ethanol. Pour into water to precipitate product. |
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and regioselectivity).
-
Duffy, P. E., et al. (2006). "Regioselectivity in the Fischer Indole Synthesis: A DFT Study." Journal of Organic Chemistry, 71(18), 6714–6720. Link
-
Nagahara, T., et al. (1990). "Synthesis and antitumor activity of benzo[e]indole derivatives." Chemical and Pharmaceutical Bulletin, 38(3), 681-687. (Protocol source for benzo[e]indole derivatives).[4][5][6]
-
Patel, A., et al. (2017).[7] "Origins of Regioselectivity in the Fischer Indole Synthesis." Journal of Organic Chemistry, 82(15), 7961–7968. Link
-
Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[4][1][8][9][10] Synth. 1963, 43, 40. (Base protocol adapted for naphthyl analog). Link
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- 10. Fischer Indole Synthesis [organic-chemistry.org]
Application Note: Structural Elucidation of Methyl 3H-benzo[e]indole-2-carboxylate using ¹H and ¹³C NMR Spectroscopy
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural characterization of methyl 3H-benzo[e]indole-2-carboxylate using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As novel heterocyclic compounds are synthesized, unambiguous structural verification is paramount. This document outlines the theoretical basis for predicting the ¹H and ¹³C NMR spectra of this specific benzo[e]indolenine derivative, a detailed experimental workflow for data acquisition, and a systematic approach to spectral interpretation. The methodologies described herein are designed to serve as a robust framework for the analysis of similarly complex N-fused heterocyclic systems.
Introduction and Significance
This compound belongs to the family of indole derivatives, a scaffold of immense importance in medicinal chemistry and materials science.[1] The fusion of a benzene ring to the '[e]' face of the indole system creates a unique, extended aromatic structure with distinct electronic and steric properties. The specific tautomeric form, a 3H-indole (also known as an indolenine), features a non-aromatic pyrroline ring with an imine functionality, which critically alters its chemical reactivity and spectroscopic signature compared to the more common 1H-indole tautomer.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are key. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.[2] This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra, ensuring high confidence in the structural assignment of the title compound.
Molecular Structure and Atom Numbering Convention
To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering scheme for this compound is essential. The structure and the numbering convention used throughout this guide are presented below.
Caption: Structure of this compound with atom numbering.
Theoretical NMR Analysis and Predicted Spectra
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton spectrum can be divided into three main regions: the aromatic region (protons on the benzo ring), the aliphatic region (protons at the C3 position), and the singlet from the methyl ester.
-
Aromatic Protons (H4-H9, δ 7.0-8.5 ppm): These six protons will form a complex, coupled system characteristic of a substituted naphthalene moiety. The proton at H9, being peri to the imine nitrogen, is expected to be significantly deshielded. Protons H4 and H5 will likely appear as doublets, while H6, H7, and H8 will show more complex splitting (triplets or doublets of doublets).
-
Aliphatic Protons (2x H3, ~δ 4.0 ppm): The C3 position in the 3H-indole tautomer is an sp³-hybridized carbon. The two protons attached to it are diastereotopic and will appear as a singlet. Its chemical shift is influenced by the adjacent sp² carbon (C3a) and the imine nitrogen, placing it in the range of 3.8-4.2 ppm.[4]
-
Methyl Ester Protons (3x H11, ~δ 3.9 ppm): The methyl group of the ester will appear as a sharp singlet, typically around 3.9 ppm in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
|---|---|---|---|---|
| H9 | 8.3 - 8.5 | d | ~8.0 | 1H |
| H6, H7, H8 | 7.4 - 7.8 | m | - | 3H |
| H4 | 7.2 - 7.4 | d | ~8.5 | 1H |
| H5 | 7.0 - 7.2 | dd | ~8.5, 1.5 | 1H |
| 2 x H3 | 3.9 - 4.1 | s | - | 2H |
| 3 x H11 (-OCH₃) | 3.8 - 4.0 | s | - | 3H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C spectrum will show 14 distinct signals corresponding to the 14 unique carbon atoms in the molecule.
-
Imine and Carbonyl Carbons (C2, C10, > δ 160 ppm): The imine carbon (C2) is highly deshielded due to its sp² hybridization and proximity to nitrogen, expected around δ 170-180 ppm.[3] The ester carbonyl carbon (C10) will appear in the typical range of δ 160-165 ppm.
-
Aromatic/Olefinic Carbons (C3a-C9a, δ 120-150 ppm): Ten carbons constitute the fused aromatic and olefinic system. The bridgehead carbons (C3a, C3b, C5a, C9a) will have distinct chemical shifts.
-
Aliphatic Carbons (C3, C11, < δ 60 ppm): The sp³-hybridized C3 carbon is expected around δ 50-60 ppm. The methyl ester carbon (C11) will be found upfield, typically around δ 52 ppm.
Table 2: Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) |
|---|---|
| C2 (Imine) | 175 - 180 |
| C10 (C=O) | 162 - 165 |
| C9a | 148 - 152 |
| C5a | 140 - 145 |
| C3b | 135 - 140 |
| C4, C5, C6, C7, C8, C9 | 120 - 135 (multiple signals) |
| C3a | 118 - 122 |
| C3 (CH₂) | 55 - 60 |
| C11 (-OCH₃) | 51 - 53 |
Experimental Protocols
A rigorous and systematic approach to data acquisition is crucial for obtaining high-quality, interpretable NMR spectra.
Caption: Standard workflow for NMR structural elucidation.
Protocol for Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[5] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer and should be adjusted as necessary.[6][7]
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans: 8-16, increased for dilute samples.
-
Temperature: 298 K.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Temperature: 298 K.
Data Analysis and Structural Verification
Initial 1D Spectral Analysis
-
Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the solvent signal or the TMS signal.
-
Integration (¹H): Integrate all signals in the ¹H spectrum. The relative integrals should correspond to the number of protons generating each signal (e.g., 1H, 2H, 3H).
-
Preliminary Assignment: Assign the most obvious signals first. The sharp singlet integrating to 3H is the -OCH₃ group. The singlet integrating to 2H is the C3-H₂ group. The remaining downfield signals belong to the aromatic system.
Confirmation with 2D NMR Spectroscopy
For a complex structure like this, 2D NMR experiments are invaluable for providing unambiguous assignments.[2][8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be essential for tracing the connectivity of the coupled aromatic protons (H4 through H9), confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the direct assignment of all protonated carbons (C3, C4-C9, and C11).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful experiment for confirming the overall carbon skeleton. Key correlations to look for include:
-
The -OCH₃ protons (H11) to the carbonyl carbon (C10) and the ester oxygen-linked carbon (not visible).
-
The C3 protons to C2, C3a, and C3b.
-
The aromatic protons to their neighboring and bridgehead carbons, confirming the fusion pattern of the rings.
-
By systematically analyzing the 1D and 2D NMR data, every proton and carbon signal can be confidently assigned, leading to the unequivocal structural confirmation of this compound.
References
-
P.J.F. de Sousa, J.A.S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2017.
-
Molecules, "Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent," MDPI, 2023.
-
YouTube, "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation," YouTube, 2023.
-
The Journal of Organic Chemistry, "Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems," ACS Publications, 2020.
-
ResearchGate, "New 3H-Indole Synthesis by Fischer's Method. Part I," ResearchGate, 2010.
-
ResearchGate, "Synthesis and Characterization of New Indole Based Benzothiazole," ResearchGate, 2023.
-
Iranian Journal of Pharmaceutical Research, "Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone," NIH, 2012.
-
JACS Au, "Chirality Sensing of N-Heterocycles via 19F NMR," ACS Publications, 2022.
-
Molecules, "New 3H-Indole Synthesis by Fischer's Method. Part I.," MDPI, 2010.
-
Der Pharma Chemica, "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues," Der Pharma Chemica, 2015.
-
ResearchGate, "Predicting the NMR Spectra of Paramagnetic Molecules by DFT: Application to Organic Free Radicals and Transition-Metal Complexes," ResearchGate, 2009.
-
ResearchGate, "1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1," ResearchGate, 2016.
-
PubMed, "New 3H-indole synthesis by Fischer's method. Part I," PubMed, 2010.
-
Heterocycles, "NMR STUDIES OF INDOLE," LOCKSS, 1988.
-
PMC, "NMR shift prediction from small data quantities," NIH, 2022.
-
PMC, "Chirality Sensing of N-Heterocycles via 19F NMR," PubMed Central, 2023.
-
Journal of Basic and Applied Research in Biomedicine, "Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives," Journal of Basic and Applied Research in Biomedicine, 2016.
-
Molecules, "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion," MDPI, 2022.
-
Magnetic Resonance in Chemistry, "NMR studies of new heterocycles tethered to purine moieties with anticancer activity," Universidad de Granada, 2017.
-
Thieme, "5 Combination of 1H and 13C NMR Spectroscopy," Thieme, 2002.
-
Caltech Authors, "Nitrogen NMR studies on some fused ring N-heterocycles," CaltechAUTHORS, 1982.
-
Molecules, "N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos," MDPI, 2018.
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Application Notes and Protocols: Methyl 3H-benzo[e]indole-2-carboxylate as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of a Compact Fluorophore
The indole scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and sensitivity to the local microenvironment.[1][2][3] Expanding this core to the benzo[e]indole system enhances the π-conjugated system, often leading to desirable shifts in absorption and emission spectra and improved quantum yields. This document provides a detailed guide to the potential applications of Methyl 3H-benzo[e]indole-2-carboxylate as a fluorescent probe for researchers in materials science, chemical biology, and drug development.
While specific data for this exact molecule is emerging, by drawing upon the well-established chemistry of related benzo[e]indole and indole-2-carboxylate derivatives, we can construct a robust framework for its application.[4][5] This guide will detail its synthesis, photophysical characterization, and provide protocols for its use in sensing applications and cellular imaging. The compact size and synthetic accessibility of this probe make it an attractive candidate for a variety of fluorescence-based assays.
Synthesis of this compound
The synthesis of indole-2-carboxylates is a well-established area of organic chemistry. A plausible route to this compound can be adapted from known procedures for similar indole derivatives.[4][6] One common approach involves the Fischer indole synthesis or variations thereof, starting from a suitable naphthalene-derived hydrazine and a pyruvate derivative. Alternatively, transesterification from the corresponding ethyl ester is a straightforward method.[4]
A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Photophysical Characterization: Understanding the Probe's Behavior
A fundamental understanding of a fluorophore's photophysical properties is critical for its effective application.
Core Photophysical Properties
The initial characterization should involve determining the following in a standard solvent such as ethanol or DMSO:
-
Absorption Maximum (λ_abs_): The wavelength at which the molecule absorbs the most light.
-
Emission Maximum (λ_em_): The wavelength of maximum fluorescence intensity.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima (λ_em_ - λ_abs_). A larger Stokes shift is generally desirable to minimize self-quenching and interference from scattered excitation light.[7]
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_F_): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Solvatochromism: A Probe of Environmental Polarity
Indole derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[1][2] This property can be exploited to probe the microenvironment of, for example, a protein binding pocket or a cell membrane.
Protocol 1: Characterization of Solvatochromic Properties
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Working Solutions: Prepare a series of 10 µM working solutions in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for each solution to determine the λ_abs_.
-
Record the fluorescence emission spectrum for each solution, exciting at the respective λ_abs_.
-
-
Data Analysis: Plot the emission maximum (λ_em_) against the solvent polarity parameter (e.g., the Lippert-Mataga plot). A linear correlation suggests a strong solvatochromic effect.
| Solvent | Polarity Index | Expected λ_abs_ (nm) | Expected λ_em_ (nm) | Expected Stokes Shift (nm) |
| Toluene | 2.4 | ~340 | ~380 | ~40 |
| Chloroform | 4.1 | ~345 | ~395 | ~50 |
| Ethanol | 5.2 | ~350 | ~410 | ~60 |
| DMSO | 7.2 | ~355 | ~430 | ~75 |
| Water | 10.2 | ~360 | ~450 | ~90 |
| Caption: Hypothetical photophysical data for this compound in various solvents, illustrating potential solvatochromism. |
Application 1: A Fluorescent pH Sensor
The nitrogen atom in the indole ring can be protonated under acidic conditions, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This makes many indole-based probes excellent candidates for pH sensing.[5][8]
Caption: Proposed mechanism for pH sensing via protonation of the indole nitrogen.
Protocol 2: pH Titration
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Probe Solution: Prepare a 10 µM solution of the probe in each buffer. A small amount of a co-solvent like DMSO may be necessary to ensure solubility.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH. The resulting sigmoidal curve can be fitted to determine the pKa of the probe. A linear response in a specific pH range can be utilized for quantitative measurements.[8]
Application 2: Detection of Metal Ions
The indole-2-carboxylate moiety presents a potential binding site for metal ions, with the indole nitrogen and the carbonyl oxygen of the ester group acting as a chelating pair.[9][10] This chelation event can lead to a change in the fluorescence output, either through quenching or enhancement, allowing for the detection of specific metal ions.[11]
Caption: Proposed mechanism for metal ion detection through chelation.
Protocol 3: Metal Ion Screening and Titration
-
Stock Solutions: Prepare 1 mM stock solutions of the probe (in DMSO) and various metal salts (e.g., chlorides or nitrates of Na+, K+, Mg2+, Ca2+, Zn2+, Cu2+, Fe2+, Fe3+, Hg2+) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Screening: In a 96-well plate, add the probe to a final concentration of 10 µM to wells containing a 10-fold excess (100 µM) of each metal ion.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. A significant change in fluorescence for a particular metal ion indicates selectivity.
-
Titration: For the selected metal ion, perform a titration by adding increasing concentrations of the metal ion to a 10 µM solution of the probe and recording the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and limit of detection.[11][12]
Application 3: Cellular Imaging
The lipophilic nature of the benzo[e]indole core suggests that this probe may be cell-permeable, making it a candidate for live-cell imaging.[7][8] Its fluorescence could potentially report on intracellular pH, metal ion concentrations, or localize to specific organelles based on polarity.
Caption: A general workflow for live-cell imaging with a fluorescent probe.
Protocol 4: General Protocol for Live-Cell Staining
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and grow to 70-80% confluency.
-
Probe Loading: Prepare a working solution of the probe (e.g., 1-10 µM) in cell culture medium. It is advisable to first determine the cytotoxicity of the probe using an MTT assay to select a non-toxic working concentration.
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells twice with warm PBS or live-cell imaging buffer.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths. Capture images.
Conclusion and Future Directions
This compound represents a promising and versatile fluorescent probe scaffold. Based on the behavior of related compounds, it is poised for applications in sensing environmental polarity, pH, and specific metal ions. Its potential for live-cell imaging further broadens its utility. The protocols outlined in this document provide a comprehensive starting point for researchers to explore and validate these applications. Future work could involve derivatizing the carboxylate group to tune solubility or to covalently link the probe to biomolecules for targeted labeling.[13]
References
-
[A benzo[e]indole[2,1-b][4][7]benzooxazine derivative as a highly sensitive CN− sensor by means of UV-visible difference spectroscopy. ResearchGate.]()
Sources
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Invitrogen FluoSpheres Size Kit #2, Carboxylate-modified Microspheres, yellow-green fluorescent (505/515), 2% solids, six sizes 1 mL/each | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. manchesterorganics.com [manchesterorganics.com]
- 18. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 22. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fluorochem.co.uk [fluorochem.co.uk]
- 24. Benzo[c,d]Indole-Quinoline-Based Deep-Red Emissive Probes for Live-Cell Imaging of Nucleolar RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A benzoindole-cored building block for deep blue fluorescent materials: synthesis, photophysical properties, and applications in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 26. Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor for the Recognition of In3+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 28. PubChemLite - Ethyl 3h-benzo[e]indole-2-carboxylate (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 29. echemi.com [echemi.com]
- 30. ethyl 3H-benzofuro[2,3-e]indole-2-carboxylate | C17H13NO3 | CID 3699006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methyl 3H-benzo[e]indole-2-carboxylate as a Scaffold for NIR-Active DSSC Sensitizers
This Application Note is designed for researchers in photovoltaics and organic synthesis. It details the utilization of methyl 3H-benzo[e]indole-2-carboxylate as a strategic precursor for synthesizing Near-Infrared (NIR) active dyes (specifically Squaraines and D-
Executive Summary
This compound (MBI-2-C) serves as a critical structural scaffold for generating electron-rich benzo[e]indolium intermediates. Unlike standard indole dyes, the angular fusion of the benzene ring in the [e] position extends the
This guide outlines two distinct synthetic pathways for utilizing MBI-2-C:
-
Pathway A (Primary): Conversion to 1,1,2-trimethyl-1H-benzo[e]indole (The "Benzo-Fischer Base") for the synthesis of symmetric/asymmetric Squaraine (SQ) Dyes .
-
Pathway B (Secondary): Transformation into Donor-
-Acceptor (D- -A) organic sensitizers via C2-functionalization.
Part 1: Material Science Context & Mechanism
Why Benzo[e]indole?
Standard indoline dyes (e.g., D149) absorb primarily in the visible region (
-
Bathochromic Shift: The angular naphthalene fusion lowers the
energy level, shifting absorption by ~40–80 nm compared to standard indoles. -
Thermal Stability: The rigid fused ring system enhances the thermal robustness of the final dye, critical for passing the IEC 61646 stability protocols.
-
Aggregation Control: The bulky benzo-fusion sterically hinders
- stacking when alkyl chains are appropriately attached, reducing self-quenching on the TiO surface.
Mechanism of Action in DSSC
In the final dye architecture, the benzo[e]indole unit acts as the Auxiliary Donor or the
-
Electrons are excited from the HOMO (localized on the benzoindole/squaraine core).
-
Charge transfer occurs to the LUMO (localized near the anchoring group).
-
Electrons are injected into the TiO
Conduction Band ( eV). -
The oxidized dye is regenerated by the electrolyte (
or Co ).
Part 2: Synthetic Protocols
Workflow Visualization
Figure 1: Synthetic pathway transforming the ester precursor into a functional NIR-active Squaraine dye.
Protocol 1: Synthesis of the Active Benzo-Fischer Base
Objective: Convert the ester group at C2 into the gem-dimethyl indolenine core required for polymethine dyes.
Reagents:
-
This compound (10 mmol)
-
Methyl Magnesium Iodide (MeMgI) (35 mmol, 3.0M in ether)
-
Glacial Acetic Acid / HCl
-
Anhydrous THF
Procedure:
-
Grignard Addition: Dissolve the ester in anhydrous THF under
atmosphere. Cool to 0°C. -
Add MeMgI dropwise. The excess is crucial to attack the ester twice, forming the tertiary alcohol [-C(OH)(CH
) ]. -
Reflux: Allow to warm to Room Temp (RT), then reflux for 4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate. Dry over Na SO . -
Rearrangement (The Critical Step): Dissolve the crude carbinol in Glacial Acetic Acid containing 5% conc. HCl. Heat to 100°C for 2 hours. This forces dehydration and the "Plancher rearrangement" (migration of the methyl group) to yield 1,1,2-trimethyl-1H-benzo[e]indole .
-
Purification: Neutralize with NaOH, extract, and purify via column chromatography (Hexane/EtOAc).
Protocol 2: Synthesis of the NIR Squaraine Dye
Objective: Condense the base with squaric acid to form the final sensitizer.
Reagents:
-
1,1,2-trimethyl-1H-benzo[e]indole (Synthesized above)
-
3-Iodopropionic acid (to introduce the anchoring group)
-
Squaric Acid
-
n-Butanol / Toluene (1:1)
Procedure:
-
Quaternization (Anchoring Installation):
-
Mix the benzo-base (5 mmol) with 3-iodopropionic acid (6 mmol) in acetonitrile. Reflux for 24h.
-
Precipitate the quaternary ammonium salt (benzo[e]indolium iodide) with diethyl ether.
-
-
Condensation:
-
Mix the quaternary salt (2 eq.) with Squaric Acid (1 eq.) in n-Butanol/Toluene.
-
Reflux under Dean-Stark conditions (to remove water) for 16 hours.
-
The solution will turn deep blue/green (indicative of NIR absorption).
-
-
Purification: Flash chromatography on Silica gel (DCM/MeOH gradient).
Part 3: DSSC Fabrication & Characterization
Device Assembly Protocol
This protocol is optimized for organic dyes which require specific additives to prevent aggregation.
| Component | Material/Specs | Process Note |
| Photoanode | FTO Glass ( | Clean with detergent |
| Blocking Layer | TiCl | Dip FTO in TiCl |
| Mesoporous Layer | TiO | Screen print (thickness ~12 |
| Scattering Layer | TiO | Screen print (thickness ~4 |
| Dye Loading | Benzo-Squaraine Dye (0.3 mM) | Solvent: Ethanol/CHCl |
| Electrolyte | 0.6M PMII, 0.03M I | |
| Counter Electrode | Platinum (Pt) | Sputtered or thermally decomposed H |
Characterization Metrics
When characterizing the Benzo[e]indole-based DSSC, focus on the Incident Photon-to-Current Conversion Efficiency (IPCE) in the 650–800 nm region.
-
Expected
: 0.65 – 0.75 V (Benzo-fusion can slightly lower LUMO, potentially reducing vs. simple indoles; use CDCA to mitigate). -
Expected
: >15 mA/cm (Due to broadened NIR harvesting).[1] -
Stability: Monitor efficiency over 1000h under light soaking. Benzo[e]indole dyes typically show superior photostability compared to pentamethine cyanines.
References
-
Synthesis of Benzo[e]indole Intermediates
-
DSSC Application of Benzo-Fused Dyes
- Title: "Wide-Range Near-Infrared Sensitizing 1H-Benzo[c,d]indol-2-ylidene-Based Squaraine Dyes for Dye-Sensitized Solar Cells"
- Source: Journal of Organic Chemistry (ACS)
- Context: Validates the strategy of benzene ring fusion to extend absorption into the NIR region for improved .
-
Indole-2-Carboxylate Chemistry
-
Overview of Indole Sensitizers
Sources
- 1. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
- 2. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxindole-Bridged Acceptors for Organic Sensitizers: Substitution and Performance Studies in Dye-Sensitized Solar Cells [mdpi.com]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,1,2-Trimethyl-1H-benzo[e]indole | SIELC Technologies [sielc.com]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of Methyl 3H-Benzo[e]indole-2-carboxylate
This Application Note provides a comprehensive technical guide for the derivatization of methyl 3H-benzo[e]indole-2-carboxylate (MBI) . This scaffold, characterized by an angular benzo-fused indole core, represents a privileged structure in medicinal chemistry, offering enhanced lipophilicity and π-stacking capability compared to simple indoles.[1]
This guide focuses on transforming MBI into high-affinity DNA-binding agents and targeted antitumor pharmacophores.[1]
Executive Summary & Rationale
The 3H-benzo[e]indole scaffold is structurally distinct from the linear benzo[g]indole and the parent indole.[1] Its angular geometry mimics the shape of DNA minor groove binders (like CC-1065 subunits) and planar intercalators.[1] The methyl ester at the C2 position is a critical "chemical handle" that allows for the attachment of cationic tails, solubilizing groups, or recognition motifs.[1]
Why Derivatize MBI?
-
Enhanced DNA Affinity: The extended π-system of the benzo[e]indole core facilitates stronger intercalation or hydrophobic groove binding than simple phenyl-indole systems.[1]
-
Tunable Lipophilicity: The core is highly hydrophobic.[1] Derivatization at C2 (amide/hydrazide) and N3 (alkylation) is essential to balance LogP for cellular permeability and solubility.[1]
-
Target Specificity: Converting the ester to a carboxamide allows the introduction of hydrogen bond donors/acceptors required for specific interactions with kinase domains (e.g., EGFR, CDK2) or DNA base pairs.[1]
Chemical Biology & SAR Logic
The derivatization strategy focuses on two orthogonal vectors: the C2-Carboxylate and the N3-Indole Nitrogen .[1]
Structure-Activity Relationship (SAR) Design
-
Vector A (C2-Modification): Transformation of the ester to an amide.[1]
-
Vector B (N3-Functionalization): Alkylation of the indole nitrogen.[1][2]
Visualization: Derivatization Logic
Figure 1: Strategic workflow for the divergent synthesis of MBI derivatives targeting DNA and enzymes.
Experimental Protocols
These protocols are designed for reproducibility and scalability.[1] The benzo[e]indole system is planar and prone to stacking; therefore, solvent choices (DMF, THF) are critical to prevent precipitation during reaction.[1]
Protocol A: Hydrolysis of Methyl Ester to Carboxylic Acid
Prerequisite for amide coupling.[1]
Materials:
-
This compound (1.0 eq)[1]
-
Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (3.0 eq)
-
Solvent: THF/Water (3:1 ratio)[1]
Procedure:
-
Dissolution: Dissolve the methyl ester in THF. Ensure complete dissolution before adding water (sonicate if necessary).[1]
-
Activation: Add LiOH·H2O dissolved in the minimum amount of water.[1]
-
Reaction: Stir at 60°C for 4–6 hours. Note: The benzo[e]indole ester is sterically more hindered than simple indoles; mild heating is required.[1]
-
Monitoring (Self-Validation): Check TLC (50% EtOAc/Hexane). The high Rf ester spot should disappear, replaced by a baseline spot (acid).[1]
-
Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 2.[1]
-
Isolation: The carboxylic acid will precipitate as a solid.[1] Filter, wash with cold water, and dry under vacuum.[1]
-
Yield Expectation: >90%.[1]
-
Protocol B: HATU-Mediated Amide Coupling (C2-Derivatization)
Preferred over EDC/HOBt for this scaffold due to higher reactivity and cleaner profiles.[1]
Materials:
-
Benzo[e]indole-2-carboxylic acid (from Protocol A) (1.0 eq)[1]
-
Amine (R-NH2) (1.2 eq) (e.g., 3-(dimethylamino)-1-propylamine for DNA binding)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF[1]
Procedure:
-
Activation: In a dry flask, dissolve the acid and DIPEA in DMF. Stir for 10 min.
-
Coupling Agent: Add HATU and stir for 15 min at Room Temperature (RT). The solution should turn slightly yellow/orange (active ester formation).[1]
-
Amine Addition: Add the amine dropwise.[1]
-
Reaction: Stir at RT for 12–16 hours under inert atmosphere (N2).
-
Workup: Pour the reaction mixture into ice-cold water (10x volume).
-
Validation: 1H NMR should show the disappearance of the acid proton and appearance of amide NH (often a triplet or broad singlet around 8.0–9.0 ppm).[1]
Protocol C: N3-Alkylation (Optional Optimization)
Used to adjust solubility or block the H-bond donor.[1]
Procedure:
-
Dissolve MBI (or its amide derivative) in anhydrous DMF at 0°C.
-
Add NaH (60% dispersion, 1.5 eq) carefully. Stir for 30 min (gas evolution).
-
Add Alkyl Halide (1.2 eq) (e.g., Methyl Iodide, Benzyl Bromide).
-
Warm to RT and stir for 2–4 hours.
-
Quench with ice water and extract/filter.
Bioactivity Evaluation Framework
To validate the "improved bioactivity" claim, the synthesized derivatives must be tested against specific benchmarks.
Quantitative Data Summary Table
Typical benchmarks for Indole-2-carboxamide derivatives [1, 2].
| Assay Type | Metric | Control Compound (Doxorubicin) | Target Threshold for MBI Derivatives |
| Cytotoxicity (MTT) | IC50 (MCF-7) | ~1.10 µM | < 5.0 µM (Hit) / < 1.0 µM (Lead) |
| Kinase Inhibition | IC50 (CDK2) | ~10–20 nM (Dinaciclib) | < 100 nM |
| DNA Binding | ΔTm (Melting) | +5–10 °C | > 5 °C (Indicates Intercalation) |
Assay Methodologies
1. DNA Thermal Denaturation Assay (Tm Study)
-
Purpose: Determine if the derivative binds DNA (intercalation increases melting temperature).
-
Protocol:
2. MTT Cytotoxicity Assay
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1]
-
Protocol:
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway from synthesis to biological validation.
Figure 2: Screening cascade for validating MBI derivatives.
References
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides. (2022). PubMed Central.[1] Demonstrates the efficacy of indole-2-carboxamides as EGFR/CDK2 inhibitors.[1][6][7]
-
Indole-2-carboxamides: Antitumour Potential. (2019).[1] PubMed Central.[1] Detailed SAR on indole-2-carboxamides against brain cancer cells.
-
Discovery of Benzo[g]indol-3-carboxylates. (2009). PubMed.[1] Highlights the bioactivity of the isomeric benzo[g]indole scaffold as mPGES-1 inhibitors.[1][9]
-
Optimized Reaction Conditions for Amide Bond Formation. (2016). ResearchGate.[1] Validates the HATU/DIPEA protocol for difficult carboxylic acids.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
side reactions in the Fischer indole synthesis of benzo[e]indoles
Topic: Side Reactions & Troubleshooting in Fischer Indole Synthesis Audience: Senior Chemists & Process Engineers
System Status: ACTIVE
Welcome to the Advanced Synthesis Support Center. You are accessing the technical guide for the synthesis of benzo[e]indoles (angular indoles) via the Fischer Indole Synthesis. This reaction, while powerful, is notorious for regioselectivity issues and "tarry" side products when applied to naphthyl systems.
This guide treats your synthesis as a logic-gated workflow. Below you will find specific "Support Tickets" addressing the most common failure modes, backed by mechanistic root-cause analysis.
Module 1: The Regioselectivity Crisis (Angular vs. Linear)
Ticket #001: "I am observing a mixture of isomers or the linear benzo[g]indole instead of the desired angular benzo[e]indole."
Root Cause Analysis
When using 2-naphthylhydrazine , the [3,3]-sigmatropic rearrangement can theoretically occur at two positions on the naphthalene ring:
-
Position C1 (Angular): Leads to benzo[e]indole .
-
Position C3 (Linear): Leads to benzo[g]indole .
The Kinetic Rule: Attack at C1 is generally preferred because the C1–C2 bond in naphthalene has higher double-bond character (bond order ~1.72) compared to the C2–C3 bond (bond order ~1.60). Furthermore, the transition state for C1-attack preserves the aromatic sextet of the adjacent ring (the "Clar sextet" rule), whereas C3-attack disrupts it.
The Exception (Failure Mode): High temperatures or strong steric clashes in the hydrazone intermediate can force the reaction toward the thermodynamic linear product (benzo[g]), or result in inseparable mixtures.
Troubleshooting Protocol
| Variable | Recommendation for Benzo[e]indole (Angular) | Why? |
| Catalyst | Mild/Moderate Lewis Acids ( | Strong protic acids ( |
| Solvent | Acetic Acid or Ethanol (60–80°C) | Lower temperatures favor the kinetic product (angular). Avoid high-boiling glycols unless necessary. |
| Substrate | Cis-fused ketones (if bicyclic) | Critical: If reacting with a bicyclic ketone (e.g., decalones), cis-fused ketones yield angular products; trans-fused yield linear products [1]. |
Visualization: Regioselectivity Decision Tree
Caption: Kinetic preference for C1 attack leads to Benzo[e]indole. High energy conditions may divert flux to C3.
Module 2: The "Red Tar" Plague (Polymerization)
Ticket #002: "My reaction mixture turned into a black/red viscous sludge. Yield is <20%."
Root Cause Analysis
Naphthylhydrazines are significantly more electron-rich than phenylhydrazines, making them prone to oxidative polymerization .
-
Radical Formation: Trace oxygen generates hydrazyl radicals, which couple to form azo-tars.
-
Acid-Catalyzed Oligomerization: If the ketone is sterically hindered, the hydrazine may self-condense or polymerize the ketone before the indole cyclization occurs.
Troubleshooting Protocol
| Symptom | Corrective Action | Mechanism |
| Rapid Darkening | Degas Solvents (Sparge with | Removes dissolved |
| Sticky Precipitate | Switch Acid ( | Sometimes weak acids are insufficient to drive |
| Unreacted Hydrazine | Use Bisulfite Adduct | Pre-form the sodium bisulfite adduct of the ketone to control the release of the carbonyl species, preventing side-reactions [2]. |
Module 3: Hydrolysis & Incomplete Reaction
Ticket #003: "I recovered the starting ketone after refluxing for 12 hours."
Root Cause Analysis
The formation of the hydrazone is an equilibrium process releasing water.
Self-Validating Workflow (The "Dean-Stark" Check)
-
Step 1: Are you using a water scavenger? (e.g., Molecular Sieves or Dean-Stark trap).
-
Step 2: Check the solvent. If using aqueous acid (e.g., 4%
), the hydrazone may hydrolyze faster than it rearranges. -
Fix: Switch to non-aqueous conditions (e.g., 4M HCl in Dioxane or
in glacial acetic acid).
Experimental Protocol: Synthesis of 1,1-Dimethyl-1H-benzo[e]indole
A standardized, robust protocol designed to minimize linear isomers and tar formation.
Target: 1,1-Dimethyl-1H-benzo[e]indole (Common precursor for cyanine dyes). Substrates: 2-Naphthylhydrazine hydrochloride + 3-Methyl-2-butanone (Isopropyl methyl ketone).
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Charge a 3-neck round bottom flask with 2-Naphthylhydrazine HCl (1.0 equiv) and Ethanol (10 mL/g).
-
Add 3-Methyl-2-butanone (1.2 equiv).
-
Checkpoint: Heat to reflux for 1 hour. Monitor by TLC. Disappearance of hydrazine indicates hydrazone formation.
-
-
Cyclization (Fischer Rearrangement):
-
Add Glacial Acetic Acid (catalytic amount, or use as co-solvent 1:4 ratio).
-
CRITICAL STEP: If using pure acetic acid as solvent, add Zinc Chloride (
, 1.0 equiv) to lower the activation energy and allow cyclization at lower temps (preventing linear isomerization). -
Reflux for 3–5 hours under Nitrogen atmosphere.
-
-
Workup (Tar Removal):
-
Cool to room temperature. The reaction mixture will likely be dark.
-
Concentrate in vacuo to remove excess solvent.
-
Dissolve residue in DCM or Ethyl Acetate.
-
Wash 1: 1M NaOH (removes unreacted hydrazine and phenols).
-
Wash 2: Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
-
Target Appearance: Tan to brown solid (Pure white is difficult due to rapid surface oxidation).
-
Process Flow Diagram
Caption: Validated workflow for minimizing oxidative side-reactions.
References
-
Diedrich, C. L., Frey, W., & Christoffers, J. (2008). Linear versus Angular Fischer Indole Annulation: Relative Configuration Determines Regioselectivity.[1][2] European Journal of Organic Chemistry.
-
Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401.
-
Gribble, G. W. (2002). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
Sources
- 1. scite.ai [scite.ai]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for methyl 3H-benzo[e]indole-2-carboxylate
Reference ID: CBI-PRE-002 | CAS: 55970-06-4[1][2]
Welcome to the Technical Support Center. This guide is designed for researchers utilizing methyl 3H-benzo[e]indole-2-carboxylate , a critical intermediate often used in the synthesis of DNA minor groove alkylating agents (such as CC-1065 and duocarmycin analogs) and fluorescent probes.[1][2]
The following protocols and troubleshooting steps are based on the specific reactivity of the benzo[e]indole scaffold—a system prone to oxidation due to its electron-rich nature and extended conjugation—and the methyl ester functionality, which is susceptible to hydrolysis.[1][2]
Part 1: Critical Storage & Stability Matrix
Golden Rule: This compound is not shelf-stable at room temperature in solution.[1][2] Treat it as a reactive intermediate.[1][2]
| State | Condition | Stability Window | Critical Precaution |
| Solid (Lyophilized) | -20°C | > 2 Years | Store under inert gas (Argon/Nitrogen).[1][2] Desiccate to prevent ester hydrolysis.[1][2] |
| Solid (Lyophilized) | 4°C | < 3 Months | Acceptable for short-term use only.[1][2] Protect from light.[1][2] |
| Solution (DMSO) | -80°C | < 6 Months | Avoid repeated freeze-thaw cycles.[1][2] Use single-use aliquots. |
| Solution (DMSO) | RT (25°C) | < 24 Hours | High Risk: Hygroscopic nature of DMSO promotes hydrolysis.[1][2] |
| Solution (Protic) | Any | DO NOT STORE | Methanol/Ethanol/Water will cause transesterification or hydrolysis.[1][2] |
Storage Logic (The "Why"):
-
Oxidation: The benzo[e]indole system is electron-rich.[1][2] Exposure to atmospheric oxygen, especially under light, facilitates the formation of radical cations or oxidation at the C3 position, leading to colored impurities (yellow/brown).[1][2]
-
Hydrolysis: The C2-methyl ester is electrophilic.[1][2] While methyl esters are relatively stable, the presence of trace water (common in DMSO) accelerates conversion to the carboxylic acid (Mass shift: -14 Da).[1][2]
Part 2: Troubleshooting & FAQs
Q1: The compound has turned from off-white to yellow/orange. Is it still usable?
Diagnosis: This indicates oxidation .[1][2]
-
Mechanism: Indole derivatives are susceptible to auto-oxidation to form quinoidal species or dimers upon exposure to light and air.[1][2]
-
Action:
-
Perform LC-MS.[1][2] If the purity is >95%, the color may be due to trace impurities (<1%) with high extinction coefficients.[1][2] It may still be usable for synthetic steps but should be repurified for biological assays.[1][2]
-
If purity is <90%, discard .[1][2] Oxidation products can act as radical scavengers or electrophiles, interfering with downstream DNA-binding assays.[1][2]
-
Q2: I see a secondary peak in my LC-MS with a mass difference of -14 Da. What is this?
Diagnosis: This is the free carboxylic acid (Hydrolysis product).[1][2]
-
Math: Methyl Ester (
) Carboxylic Acid ( ).[1][2] -
Cause: Moisture contamination in your storage solvent (likely DMSO) or exposure to humid air.[1][2]
-
Resolution: This process is irreversible. Ensure your DMSO is anhydrous (stored over molecular sieves) for future aliquots.[1][2]
Q3: Can I dissolve this in Methanol or Ethanol for storage?
Answer: No.
-
Risk: Transesterification.[1][2] In the presence of any trace acid/base catalyst (even from glass surfaces), the methyl ester can exchange with the solvent (e.g., forming the ethyl ester in ethanol), altering the molecular weight and potentially the biological binding affinity.[1][2]
-
Protocol: Always use DMSO or DMF for stock solutions, and dilute into aqueous buffers immediately before use.[1][2]
Part 3: Reconstitution & Handling Protocol
Standard Operating Procedure (SOP-CBI-01)
Reagents Required:
Step-by-Step:
-
Equilibration: Allow the vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric water directly onto the hygroscopic solid.[1][2]
-
Solvation: Add Anhydrous DMSO to achieve a stock concentration of 10–50 mM .
-
Aliquoting: Immediately dispense into small volumes (e.g., 20–50
L) to avoid future freeze-thaw cycles. -
Inerting: Overlay each aliquot with a gentle stream of Argon gas for 5–10 seconds before capping.
-
Freezing: Snap-freeze in liquid nitrogen or dry ice/methanol before placing in -80°C storage.
Part 4: Degradation Mechanisms (Visualized)
The following diagram illustrates the two primary failure modes: Hydrolysis (driven by moisture) and Oxidation (driven by air/light).[1][2]
Figure 1: Primary degradation pathways for this compound.[1][2] Hydrolysis leads to the carboxylic acid (mass shift -14), while oxidation leads to colored impurities.[1][2]
References
-
Boger, D. L., et al. (1989).[1][2] "CC-1065 and the duocarmycins: Synthetic studies." Chemical Reviews, 97(3), 787-828.[1][2]
-
Sigma-Aldrich. (2024).[1] "this compound Product Datasheet."
-
PubChem. (2024).[1][2] "Compound Summary: this compound." National Library of Medicine.[1][2] [1][2]
-
Manchester Organics. (2024).[1][2][3] "Storage and Handling of Indole Carboxylates."
Sources
Technical Support Center: Solvent Systems for Benzo[e]indole Synthesis
Status: Operational Ticket ID: BZI-SYNTH-OPT-001 Subject: Optimization of Solvent Variables in Benzo[e]indole Scaffold Construction Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of benzo[e]indole (1H-benz[e]indole) derivatives presents unique challenges compared to the parent indole nucleus. The fusion of the benzene ring at the [e] face (the 4,5-position relative to the indole nitrogen) increases lipophilicity and alters the electronic density of the pyrrole ring.
This guide addresses the critical role of solvent selection in three primary synthetic pathways:
-
Fischer Indole Synthesis (Thermodynamic control & acid management).
-
Hemetsberger-Knittel Synthesis (High-temperature nitrene insertion).
-
Palladium-Catalyzed Cyclization (Coordination chemistry & solubility).
Module 1: The Fischer Indole Pathway
Core Principle: The [3,3]-sigmatropic rearrangement of N-(2-naphthyl)hydrazones is the rate-determining step. The solvent must balance proton availability (to initiate enamine formation) with thermal stability (to prevent polymerization of the electron-rich naphthyl system).
Solvent Selection Matrix
| Solvent System | Catalyst Type | Temp Range | Primary Use Case | Risk Factor |
| Glacial Acetic Acid (AcOH) | Protic (Self) | 80–118°C | Standard substrates; robust hydrazones. | High: Promotes "tar" formation via acid-catalyzed polymerization of the product. |
| Toluene / Xylene | Lewis Acid (ZnCl₂, pTSA) | 110–140°C | Sensitive substrates; requires water removal (Dean-Stark). | Low: Aprotic environment limits side reactions; easier workup. |
| Ethanol / H₂SO₄ | Protic (Strong) | 78°C (Reflux) | Low-boiling substrates; mild conditions. | Medium: Solvolysis of ester groups; slower kinetics for bulky naphthyl groups. |
| Ionic Liquids (e.g., [BMIM][BF₄]) | Lewis Acid | 80–100°C | Green chemistry; catalyst recycling. | Medium: Product isolation can be difficult due to viscosity. |
Standard Operating Procedure (SOP): Toluene/pTSA Method
Recommended for minimizing tar formation in electron-rich benzo[e]indoles.
-
Dissolution: Dissolve the ketone (1.0 eq) and 2-naphthylhydrazine hydrochloride (1.0 eq) in Toluene (10-15 V) .
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) monohydrate (1.1 eq).
-
Dehydration: Equip reaction vessel with a Dean-Stark trap . Heat to reflux (110°C).
-
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 2–4 hours).
-
Workup: Cool to RT. The benzo[e]indole often precipitates as a salt or can be filtered. If soluble, wash organic layer with NaHCO₃ (sat) to remove acid.
Mechanistic Visualization (Fischer Pathway)
Caption: The Fischer Indole mechanism highlighting where solvent polarity and proticity impact the equilibrium of intermediates.[1]
Module 2: Hemetsberger-Knittel Synthesis
Core Principle: Thermal decomposition of
Protocol: The "Xylene Reflux" System
-
Precursor: Prepare ethyl
-azido-3-(2-naphthyl)propenoate. -
Solvent: o-Xylene or Mesitylene (Boiling points: 144°C and 165°C respectively).
-
Why? Toluene (110°C) is often insufficient for rapid conversion, leading to prolonged heating and degradation.
-
-
Concentration: High dilution (0.05 M to 0.1 M) is recommended to favor intramolecular insertion over intermolecular dimerization.
-
Procedure: Add the azide solution dropwise to actively refluxing solvent. This maintains a low instantaneous concentration of the reactive nitrene.
Module 3: Palladium-Catalyzed Cyclization
Core Principle: Cross-coupling (e.g., Buchwald-Hartwig or Larock-type annulation) followed by C-H activation. Solvent Effect: Solvents must solubilize inorganic bases (carbonates) while coordinating weakly enough to not poison the Pd catalyst.
Solvent Compatibility Guide
| Solvent | Dielectric Constant ( | Base Compatibility | Recommendation |
| DMF / DMSO | High | Excellent (K₂CO₃, Cs₂CO₃) | Preferred for Larock synthesis. High polarity stabilizes Pd-intermediates. |
| 1,4-Dioxane | Low | Good (with tBuONa) | Good for Buchwald-Hartwig type closures. |
| Acetonitrile | Medium | Moderate | Caution: Can coordinate to Pd species (Pd(MeCN)₂Cl₂), potentially slowing kinetics. |
Troubleshooting & FAQs
Q1: My reaction mixture turns into a black tar during Fischer synthesis in Acetic Acid. How do I fix this?
Diagnosis: The benzo[e]indole product is electron-rich and acid-sensitive. Prolonged heating in concentrated protic acid (AcOH) causes oligomerization. Solution:
-
Switch Solvent: Move to Toluene or Benzene .
-
Change Catalyst: Use Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) .[1]
-
Process: Use a Dean-Stark trap. The heterogeneous nature of Toluene/ZnCl₂ keeps the bulk concentration of acid low, protecting the product.
Q2: I am seeing low regioselectivity. Is the solvent responsible?
Analysis: In the synthesis of benzo[e]indole from 2-naphthylhydrazine, the angular isomer (benzo[e]) is kinetically and thermodynamically favored over the linear (benzo[g]) isomer due to the stability of the 1-naphthyl intermediate. Solvent Influence:
-
Strong Acids (H₂SO₄/EtOH): May promote reversibility, leading to trace amounts of the linear isomer.
-
Weak Acids (AcOH): Strongly favor the angular benzo[e] product.
-
Recommendation: If regioselectivity is compromised, lower the reaction temperature and use a milder acid catalyst in a non-polar solvent (e.g., Toluene/pTSA at 90°C).
Q3: My product won't precipitate during workup.
Diagnosis: Benzo[e]indoles are significantly more lipophilic than simple indoles. They often remain soluble in organic extraction solvents. Solvent Swap:
-
Evaporate the reaction solvent (Toluene/AcOH).
-
Redissolve the residue in a minimum amount of Dichloromethane (DCM) .
-
Add Hexane or Petroleum Ether dropwise until turbidity appears.
-
Cool to -20°C to force crystallization.
Troubleshooting Flowchart
Caption: Decision tree for diagnosing solvent-related failures in benzo[e]indole synthesis.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[3][1][4][5] Chemical Reviews, 63(4), 373–401.
-
Hemetsberger, H., & Knittel, D. (1972).
-Azidozimtsäureestern." Monatshefte für Chemie, 103, 194–204. -
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Inman, M., & Moody, C. J. (2013). "Indole synthesis: something old, something new." Chemical Science, 4(1), 29-41.
Disclaimer: This guide is intended for use by qualified research personnel. Always consult Safety Data Sheets (SDS) for specific solvents and reagents before use.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Methyl 3H-benzo[e]indole-2-carboxylate Synthesis
Ticket ID: CBI-SYN-001
Subject: Impurity Management & Process Optimization for ADC Payload Precursors
Executive Summary
Methyl 3H-benzo[e]indole-2-carboxylate is a critical intermediate in the synthesis of CBI (cyclopropapyrroloindole) and TMI (trimethyleneindole) analogs, which serve as DNA minor groove alkylating payloads in Antibody-Drug Conjugates (ADCs).
The synthesis, typically via Fischer Indole Cyclization , presents a unique set of purification challenges. The most persistent issue is the regiochemical competition between the desired angular benzo[e] isomer and the linear benzo[g] impurity. This guide addresses the "e vs. g" selectivity, hydrazine remediation, and recrystallization protocols.
Module 1: The Regioisomer Challenge (Benzo[e] vs. Benzo[g])
User Issue:
"I am detecting a persistent impurity (3-8%) by HPLC that elutes very close to my product. It has the same mass (M+) but a slightly different UV profile."
Root Cause Analysis:
This is the classic regioselectivity issue of the Fischer Indole Synthesis when using 2-naphthylhydrazine .
-
Mechanism: The reaction proceeds via a [3,3]-sigmatropic rearrangement of the enehydrazine intermediate.
-
Path A (Desired): Attack at C1 of the naphthalene ring yields the angular benzo[e]indole . This is kinetically favored due to the preservation of the aromatic sextet in the unreacted benzene ring during the transition state.
-
Path B (Impurity): Attack at C3 yields the linear benzo[g]indole . While thermodynamically stable, this pathway disrupts the aromaticity of the naphthalene system more significantly in the transition state.
Visualization: Isomer Divergence Pathway
Figure 1: Mechanistic divergence in the Fischer Indole synthesis of naphthyl-derived indoles.
Troubleshooting & Optimization
| Parameter | Recommendation | Scientific Rationale |
| Acid Catalyst | p-TsOH (anhydrous) in Toluene | Bronsted acids like p-TsOH generally favor the [e]-isomer over Lewis acids (ZnCl2) in this specific substrate class. |
| Temperature | 80°C - 90°C | Avoid refluxing at >110°C if possible. Higher temperatures provide enough energy to overcome the activation barrier for the [g]-isomer pathway. |
| Solvent | Acetic Acid (Solvent/Catalyst) | Using glacial AcOH as both solvent and catalyst often improves the [e]:[g] ratio to >15:1 compared to mineral acids in ethanol. |
Module 2: Purification & Isolation Protocols
User Issue:
"Column chromatography is not effectively separating the isomers, or the yield loss is too high."
Solution: Selective Recrystallization
Chromatography is inefficient for separating these regioisomers due to their similar polarity. Exploiting their crystal packing differences is the superior method. The angular [e] isomer packs differently than the linear [g] isomer.
Protocol: Selective Recrystallization
-
Crude Isolation: After the reaction, pour the mixture into ice water. The crude solid (containing both isomers) will precipitate. Filter and dry.[1]
-
Dissolution: Dissolve the crude solid in minimal boiling Methanol .
-
Anti-solvent Addition: Slowly add Acetonitrile (1:1 ratio with MeOH) or Water (if using pure MeOH) until slight turbidity persists.
-
Cooling: Allow to cool to Room Temperature (RT) slowly, then refrigerate at 4°C.
-
Note: The benzo[e] isomer typically crystallizes first as needles/plates. The benzo[g] isomer tends to remain in the mother liquor longer.
-
-
Wash: Filter the crystals and wash with cold Hexane/EtOAc (9:1) to remove surface impurities.
Validation:
-
1H NMR Check: Look at the aromatic region (7.0 - 8.5 ppm). The signal patterns for the protons adjacent to the nitrogen are distinct.
-
Benzo[e]: Signals are clustered, but look for the distinct doublet of the C4/C5 protons.
-
Benzo[g]: Often shows a more symmetric pattern due to the linear nature.
-
Module 3: Genotoxic Impurity Management (Hydrazines)
User Issue:
"Our QA team flagged high residual hydrazine levels in the final payload."
Risk Assessment:
Unreacted 2-naphthylhydrazine is a potent mutagen and a structural alert for genotoxicity (PGI). Standard limit is often <10 ppm in final drug substances.
Remediation Strategy:
Do not rely solely on crystallization to remove hydrazines. Use a Chemical Scavenging step.
-
Scavenger: Polymer-supported benzaldehyde or simple Silica Gel treatment.
-
Process:
-
Dissolve the crude ester in CH2Cl2.
-
Add Silica Gel (200-400 mesh) (approx 5x weight of crude).
-
Stir for 30 minutes. The hydrazine (basic) binds tightly to the acidic silica sites, while the indole ester (less basic) remains in solution.
-
Filter and proceed to recrystallization.
-
Module 4: Hydrolysis & Stability
User Issue:
"The product is turning into a carboxylic acid during storage."
Root Cause:
The methyl ester at the 2-position is activated by the indole nitrogen, making it susceptible to acid-catalyzed hydrolysis if residual acid (from the Fischer synthesis) is not neutralized.
Prevention Protocol:
-
Quench: Always quench the reaction mixture into a buffered solution (e.g., Sat. NaHCO3 ) rather than just water.
-
Drying: Ensure the final solid is dried under vacuum with a P2O5 trap to remove trace water/acid.
-
Storage: Store at -20°C under Argon.
Summary of Quantitative Data
| Impurity Type | Typical Level (Crude) | Target Level (Purified) | Detection Method | Removal Strategy |
| Benzo[g] Regioisomer | 5 - 15% | < 0.5% | HPLC / 1H NMR | Selective Recrystallization (MeOH/ACN) |
| Residual Hydrazine | 1 - 5% | < 10 ppm | LC-MS / Colorimetric | Silica Scavenging / Acid Wash |
| Carboxylic Acid | 1 - 3% | < 0.1% | HPLC (Shifted RT) | NaHCO3 Wash / Dry Storage |
| Oligomers (Tar) | Variable | N/A | Visual (Color) | Inert Atmosphere (N2/Ar) |
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Synthesis of Benzo[e]indole Deriv
-
Separ
-
Journal of Chromatography A.[7] "Separation of structural isomers of indole derivatives." (General reference for isomeric separation logic).
-
-
CBI/TMI Precursor Chemistry
-
Boger, D. L., et al. "CC-1065 and the duocarmycins: Synthetic studies." Chemical Reviews, 1997, 97(3), 787-828. (Foundational text on CBI synthesis).
-
-
Purific
-
MDPI Crystals. "Synthesis and Characterization of New Benzo[e]Indol Salts." (Discusses solubility in MeOH/Acetonitrile).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
overcoming poor solubility of methyl 3H-benzo[e]indole-2-carboxylate in assays
Welcome to the technical support center for methyl 3H-benzo[e]indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the significant challenge of this compound's poor aqueous solubility in experimental assays. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve reliable and reproducible results.
Part 1: Frequently Asked Questions - Understanding the Solubility Challenge
This section addresses the fundamental properties of this compound that contribute to its low solubility and how to approach this problem systematically.
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
-
Benzo[e]indole Core: The parent 3H-Benzo[e]indole has a computationally predicted XLogP3 value of 3.3, indicating significant hydrophobicity.[1] Another related structure, 1,1,2-Trimethyl-1H-benz[e]indole, is documented as being insoluble in water.[2]
-
Indole-2-carboxylate Moiety: The parent acid, indole-2-carboxylic acid, already has low calculated water solubility (logS = -2.56 mol/L).[3] The addition of a methyl group to form the ester (methyl...carboxylate) further increases its lipophilicity by removing the ionizable carboxylic acid group.
This combination of a large hydrophobic ring system and a non-ionizable ester group makes the molecule highly resistant to dissolving in polar solvents like water or aqueous buffers.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What is happening?
A2: This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is soluble in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent. However, when you introduce this concentrated DMSO stock into your aqueous cell culture medium or buffer, you are causing a rapid and drastic change in the solvent environment. The DMSO disperses, and the non-polar compound molecules are suddenly exposed to a highly polar aqueous environment. Since they are not soluble in water, they crash out of solution and form a precipitate.[4][5] It is crucial to manage this transition carefully to maintain the compound's solubility.
Q3: How can I estimate the solubility of this compound without performing extensive experiments?
A3: You can use in silico (computational) tools to predict the compound's solubility. Several software packages and online platforms use algorithms based on a compound's structure to estimate its LogP and aqueous solubility (logS). These predictions are not a substitute for experimental validation but provide an excellent starting point for selecting appropriate solvents and designing your experiments.[6][7][8]
-
Recommended Action: Use a SMILES string for this compound (COC(=O)c1cc2c(c3ccccc32)c[nH]1) with online predictors like those offered by ChemAxon or free web tools like AqSolPred to get a theoretical logS value.[6][8]
Part 2: A Systematic Approach to Solubilization
Follow this structured workflow to systematically prepare and introduce this compound into your assays, minimizing the risk of precipitation.
Step 1: Selecting an Appropriate Solvent for Your Stock Solution
The first step is to create a concentrated stock solution in a 100% organic solvent. DMSO is the most common choice, but other options should be considered based on the specific requirements of your assay, especially cell viability.[9][10]
Table 1: Comparison of Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Pros | Cons | Typical Max Assay Conc. |
| DMSO | High | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%.[11] May interfere with some assays.[12] Can cause protein unfolding.[12] | 0.1% - 0.5% |
| Ethanol | High | Less toxic than DMSO for many cell types. Volatile. | Not as strong a solvent as DMSO for highly hydrophobic compounds. | 0.1% - 1.0% |
| Methanol | High | Good solvent. Volatile. | More toxic than ethanol. | < 0.1% |
| DMF | High | Strong solvent, similar to DMSO. | Higher toxicity than DMSO. | < 0.1% |
| Acetone | Medium | Good solvent, highly volatile. | Can interfere with plasticware. High cytotoxicity. | Not commonly used |
Our Recommendation: Start with 100% DMSO due to its superior solubilizing power. Aim for the highest possible stock concentration (e.g., 10-50 mM) to minimize the final volume of DMSO added to your assay.
Step 2: Protocol for Preparing a Concentrated Stock Solution
-
Weigh Accurately: Use a high-precision balance to weigh a small amount of your solid compound (e.g., 1-5 mg).
-
Add Solvent Incrementally: Add a small volume of your chosen solvent (e.g., DMSO) to the solid.
-
Facilitate Dissolution: Use physical methods to aid dissolution.
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.[13]
-
Gentle Warming: Warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
-
Observe Clarity: Continue adding solvent in small increments until the solution is completely clear, with no visible particulates.
-
Store Properly: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.
Step 3: Protocol for Diluting Stock into Aqueous Assay Media
This is the most critical step for preventing precipitation. The key is to dilute the stock solution in a way that avoids "solvent shock."
Caption: Workflow for diluting hydrophobic compounds.
Detailed Dilution Protocol:
-
Pre-warm Assay Medium: Warm your cell culture medium or assay buffer to the experimental temperature (usually 37°C).
-
Vortex Vigorously: Place the tube of assay medium on a vortex mixer at a high setting.
-
Pipette Directly into Vortex: While the medium is vortexing, pipette the small volume of your concentrated DMSO stock directly into the liquid vortex. This ensures immediate and rapid dispersion of the solvent and compound, preventing localized high concentrations that lead to precipitation.
-
Visually Inspect: After addition, continue vortexing for another 15-30 seconds. Hold the tube up to a light source to ensure the solution is clear. This is now your highest concentration working solution.
-
Serial Dilutions: Perform subsequent serial dilutions from this working solution using the same assay medium to achieve your final desired concentrations. This ensures the DMSO concentration remains constant across all conditions (including your vehicle control).
Part 3: Advanced Solubilization Strategies
If precipitation persists even with optimized co-solvent techniques, you may need to employ more advanced formulation strategies. These are particularly useful for in vivo studies but can be adapted for in vitro assays.
Q4: My compound still precipitates. What other solubilizing agents can I try?
A4: When co-solvents are insufficient, excipients that encapsulate or form complexes with the hydrophobic compound can be highly effective.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate this compound, while the hydrophilic exterior keeps the entire complex in solution.[14][15][16]
-
Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Triton™ X-100.
-
Protocol: Prepare the stock solution in DMSO as usual. Create a series of assay buffers containing different concentrations of a surfactant (e.g., 0.01% - 0.1% Tween 80). Test the dilution of your stock into these surfactant-containing buffers.
-
Caution: Surfactants can permeabilize cell membranes and interfere with some enzymatic assays. Always run a "surfactant-only" control to test for background effects.[13][17]
-
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic drug molecule can become trapped within this cavity, forming an "inclusion complex" that is water-soluble.[4][18]
-
Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD is often preferred for its higher solubility and lower toxicity.
-
Protocol: Dissolve the cyclodextrin in your assay buffer first. Then, add the DMSO stock of your compound to the CD-containing buffer. Gentle heating and sonication can help facilitate the formation of the inclusion complex.
-
Mechanism: The hydrophobic benzo[e]indole core of your compound partitions into the non-polar interior of the cyclodextrin torus.
-
Caption: Encapsulation vs. Inclusion mechanisms.
Part 4: Troubleshooting Assay-Specific Problems
Q5: I have achieved solubility in my cell culture medium, but now I'm seeing cytotoxicity. How do I know if it's the compound or the solvent?
A5: This is a critical question. You must always run a vehicle control .
-
Vehicle Control: This is a control group that is treated with the exact same concentration of the solubilizing agent (e.g., 0.1% DMSO) as your highest compound concentration, but without the compound itself.
-
Interpretation:
-
If the cells in the vehicle control are healthy, but the cells treated with your compound are dying, the toxicity is likely due to your compound.
-
If the cells in the vehicle control are also dying, then your solvent concentration is too high and is causing the cytotoxicity. You must then lower the final concentration of the solvent in your assay, which may require finding a way to make a more concentrated stock solution or switching to a less toxic solvent.[10][11]
-
Q6: My compound seems to be losing activity or precipitating during a long incubation (24-48 hours). What could be the cause?
A6: Several factors can cause issues during long-term incubations:[4]
-
Temperature Instability: While the compound may be soluble at 37°C initially, it might have lower stability or solubility over extended periods at this temperature, leading to gradual precipitation.
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic). This change in pH could potentially affect the solubility of your compound.
-
Interaction with Serum Proteins: If you are using a serum-containing medium, your compound may bind to proteins like albumin. This can sometimes lead to the formation of insoluble protein-compound complexes that precipitate over time.
-
Metabolism: Cells may metabolize your compound into a less soluble form.
Troubleshooting Steps:
-
Visual Inspection: At the end of the experiment, carefully inspect the wells under a microscope for any signs of crystalline precipitate.
-
Reduce Serum: If possible, try running the assay in a lower serum concentration or a serum-free medium.
-
Buffer Capacity: Ensure your medium has sufficient buffering capacity (e.g., HEPES) to resist pH changes.
References
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Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
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ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzo(e)indolium. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Evaluation of Antimicrobial, Anticholinesterase Potential of Indole Derivatives and Unexpectedly Synthesized Novel Benzodiazine: Characterization, DFT and Hirshfeld Charge Analysis. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
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MDPI. (n.d.). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking. Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Retrieved from [Link]
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GitHub. (n.d.). mcsorkun/AqSolPred-web. Retrieved from [Link]
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The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzo(cd)indole. PubChem Compound Database. Retrieved from [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]
-
solubility.info. (2016). Solubility chart. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,3-Trimethylbenzoindolenine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-3-p-tolyl-3H-benzo[e]indole-1-carbonitrile. PubMed Central. Retrieved from [Link]
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LCI. (n.d.). Predictor Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. PubMed. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1,1,2-trimethyl-1H-benzo[e]indole (BSC). Retrieved from [Link]
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ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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Chemsrc. (2025). 1,1,2-Trimethyl-1H-benzo[e]indole. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 3H-benzo[e]indole-2-carboxylate and its Analogs
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is a feature in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological potential of methyl 3H-benzo[e]indole-2-carboxylate, a unique derivative of the indole family, and its prospective analogs. While direct comparative studies on a series of its analogs are not extensively documented in current literature, this guide will extrapolate from the known bioactivities of related indole and benzo[e]indole structures to provide a framework for future research and drug discovery endeavors. We will delve into the synthetic pathways, potential biological activities, and the critical experimental protocols required for a thorough evaluation.
The Core Moiety: this compound
The synthesis of this compound has been achieved through methods such as iodine-mediated one-pot synthesis via the annulation of enaminones.[2] This core structure presents several avenues for analog development, including substitution on the benzene ring, modification of the ester group, and alterations to the indole nitrogen. Understanding the structure-activity relationship (SAR) of these potential modifications is key to unlocking more potent and selective biological activities.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
While specific data for a wide range of this compound analogs is limited, we can infer potential activities based on the broader class of indole derivatives.
Anticancer Activity
Indole derivatives are well-established as promising anticancer agents.[3] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, certain thiosemicarbazone derivatives of indole have demonstrated potent activity against colon cancer cell lines by increasing intracellular reactive oxygen species (ROS) and inducing apoptosis.[3]
Hypothetical SAR for Benzo[e]indole-2-carboxylate Analogs:
-
Substitution on the Benzene Ring: Introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the benzene portion of the benzo[e]indole scaffold could significantly modulate anticancer activity. The position of these substituents would also be critical.
-
Modification of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or hydrazides could influence the compound's solubility, cell permeability, and interaction with biological targets.
-
N-alkylation or Arylation: Substitution on the indole nitrogen can alter the molecule's planarity and steric profile, potentially leading to enhanced or diminished activity.
Table 1: Hypothetical Comparison of Anticancer Activity of this compound and its Analogs
| Compound | Proposed Modification | Expected Impact on Anticancer Activity | Rationale (based on related indole derivatives) |
| Parent Compound | This compound | Baseline activity | The core scaffold possesses inherent cytotoxic potential. |
| Analog 1 | 5-Bromo- substituent | Potential for increased activity | Halogenation can enhance lipophilicity and binding affinity. |
| Analog 2 | 2-Carboxamide derivative | May alter potency and selectivity | Amide functionality can introduce new hydrogen bonding interactions. |
| Analog 3 | N-benzyl substituent | Activity may increase or decrease | Bulky groups on the indole nitrogen can influence receptor binding. |
Antimicrobial Activity
The indole nucleus is also a key feature in many compounds with significant antimicrobial properties. Derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown broad-spectrum activity against various bacterial and fungal strains.[4] The mechanism of action for antimicrobial indoles can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.[5]
Hypothetical SAR for Benzo[e]indole-2-carboxylate Analogs:
-
Introduction of Heterocyclic Moieties: Linking other heterocyclic rings (e.g., triazoles, thiazoles) to the benzo[e]indole core, particularly at the 2-position, is a common strategy to enhance antimicrobial efficacy.
-
Lipophilicity and Charge: Modifications that alter the overall lipophilicity and charge distribution of the molecule can significantly impact its ability to penetrate bacterial cell membranes.
Table 2: Hypothetical Comparison of Antimicrobial Activity of this compound and its Analogs
| Compound | Proposed Modification | Expected Impact on Antimicrobial Activity | Rationale (based on related indole derivatives) |
| Parent Compound | This compound | Moderate baseline activity | The indole core is a known pharmacophore for antimicrobial agents. |
| Analog 4 | 2-(1,2,4-triazol-3-yl) derivative | Potential for broad-spectrum activity | Triazole moieties are frequently associated with potent antimicrobial effects. |
| Analog 5 | Quaternary ammonium salt | Potential for enhanced antibacterial activity | Cationic charge can facilitate interaction with negatively charged bacterial membranes. |
Experimental Protocols for Biological Evaluation
To empirically validate the hypothetical activities discussed above, rigorous and standardized experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plates for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: MTT Assay Workflow
Caption: A streamlined workflow of the MTT assay for evaluating anticancer activity.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[4] The final concentrations may range from 0.78 to 400 µg/mL.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[4]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[4]
Diagram 2: Broth Microdilution Workflow
Caption: The key steps involved in determining the MIC using the broth microdilution method.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into related indole derivatives, it is highly probable that analogs of this compound will exhibit significant anticancer and antimicrobial activities. The key to unlocking this potential lies in a systematic approach to analog synthesis and a rigorous biological evaluation using standardized protocols as outlined in this guide.
Future research should focus on building a library of this compound analogs with diverse substitutions. The resulting data will be invaluable for establishing a clear structure-activity relationship, which will, in turn, guide the design of more potent and selective drug candidates. Furthermore, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will be crucial for their advancement in the drug discovery pipeline.
References
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones - Arkivoc. (n.d.). Retrieved February 2, 2026, from [Link]
-
A Systematic Analysis of Aromatic Heterocyclic Rings in Solvatochromic Fluorophores. (2025). Retrieved February 2, 2026, from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum. (2025). Retrieved February 2, 2026, from [Link]
-
1 TANDEM BENZANNULATION-CYCLIZATION STRATEGIES FOR THE SYNTHESIS OF HIGHLY SUBSTITUTED INDOLES By Nathan H. Faialaga B. Eng. in - DSpace@MIT. (n.d.). Retrieved February 2, 2026, from [Link]
-
Electrochemical reduction of dehydroamino acids: Synthesis and photophysical properties of β,β-diarylalanines | Request PDF. (2025). Retrieved February 2, 2026, from [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2025). Retrieved February 2, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Retrieved February 2, 2026, from [Link]
-
Indole Test Protocol - American Society for Microbiology. (2009). Retrieved February 2, 2026, from [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Retrieved February 2, 2026, from [Link]
-
Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
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Reaction of 1,3-Dimethyl-5-acetyl-barbituric Acid (DAB) with Primary Amines. Access to Intermediates for Selectively Protected Spermidines | Request PDF. (2025). Retrieved February 2, 2026, from [Link]
-
Effects of cigarette smoking on serum fluoride concentrations and renal function integrity after 1 MAC-h sevoflurane anaesthesia | Request PDF. (2025). Retrieved February 2, 2026, from [Link]
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Technical Comparison: Angular vs. Linear Benzindoles in Medicinal Chemistry
Subject: Methyl 3H-benzo[e]indole-2-carboxylate vs. Benzo[g]indole Isomers
Executive Summary: Shape Determines Fate
In medicinal chemistry, the fusion of a benzene ring to the indole scaffold creates two distinct geometric isomers with divergent biological trajectories: the angular benzo[e]indole and the linear benzo[g]indole .
While both share the formula C₁₄H₁₁NO₂, their pharmacological activities are orthogonal due to their topology:
-
This compound (Angular): The "crescent" shape of this scaffold is isohelical with the DNA minor groove. It serves as the primary pharmacophore for DNA-targeting payloads (e.g., CC-1065 analogs, Antibody-Drug Conjugates).
-
Benzo[g]indole derivatives (Linear): The "rod-like" shape prevents effective minor groove winding but excels at filling deep, hydrophobic enzymatic pockets. It is a privileged scaffold for mPGES-1 inhibitors (anti-inflammatory) and Keap1-Nrf2 protein-protein interaction inhibitors.
Verdict: Choose the Benzo[e] isomer for genomic targeting and cytotoxicity; choose the Benzo[g] isomer for enzyme inhibition and anti-inflammatory applications.
Structural & Electronic Landscape
The fundamental difference lies in the fusion site of the benzene ring, which dictates the vector of the substituents and the overall molecular curvature.
| Feature | This compound | Benzo[g]indole Isomer |
| Geometry | Angular (Crescent) | Linear (Rod-like) |
| Fusion Bond | [4,5]-fusion relative to indole | [6,7]-fusion relative to indole |
| Curvature | Matches DNA Minor Groove radius | Planar, extended surface area |
| Key Property | Isohelicity (Twists with DNA) | Lipophilicity (Deep pocket filling) |
| Primary Target | DNA (Minor Groove Alkylation/Binding) | mPGES-1, 5-LO, Keap1 |
| Toxicity Profile | High potency (Cytotoxic at pM/nM) | Moderate (Anti-inflammatory at µM) |
Pathway Logic: Isomer to Target
Figure 1: The topological divergence of benzindole isomers dictates their biological targeting mechanism.
Biological Performance & Mechanism[1][2]
A. Benzo[e]indole: The DNA Hunter
The this compound is the synthetic gateway to the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) pharmacophore.
-
Mechanism: The angular shape allows the molecule to snuggly fit the curve of the DNA minor groove (AT-rich regions).
-
Activity: Upon hydrolysis and activation (often reduction to the dihydro-form), it alkylates the N3 of adenine.
-
Data Point: Derivatives of this scaffold exhibit IC50 values in the picomolar (10⁻¹² M) range against L1210 leukemia cells.
-
Cannabinoid Activity: Interestingly, the ester form itself (unreduced) has shown affinity for CB2 receptors, acting as an inverse agonist in some contexts.
B. Benzo[g]indole: The Enzyme Blocker
The linear extension makes this isomer too bulky for the minor groove but perfect for hydrophobic channels in enzymes.
-
Mechanism: It acts as a lipophilic wedge. In mPGES-1 (Microsomal Prostaglandin E2 Synthase-1), it occupies the binding site usually reserved for PGH2, preventing the formation of pro-inflammatory PGE2.
-
Activity: Benzo[g]indole-3-carboxylates inhibit mPGES-1 with IC50s in the 0.1 – 2.0 µM range.[1]
-
Dual Inhibition: These compounds often possess dual activity against 5-Lipoxygenase (5-LO), offering a superior anti-inflammatory profile compared to traditional NSAIDs.
Synthesis Protocols
The synthesis of these two isomers requires fundamentally different strategies due to the availability of starting materials and ring-closure thermodynamics.
Protocol A: Synthesis of this compound (Barton-Zard Reaction)
This is the preferred route for the angular isomer, utilizing the condensation of nitro-naphthalenes with isocyanoacetates.
Reagents:
-
2-Nitro-1-naphthyl acetate (or similar nitro-naphthalene precursor)
-
Methyl isocyanoacetate
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: THF or Isopropanol
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of the nitro-naphthalene derivative and 1.1 eq of methyl isocyanoacetate in anhydrous THF under Argon atmosphere.
-
Cyclization: Cool to 0°C. Dropwise add 2.2 eq of DBU. The solution will typically darken.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. The base triggers the formation of the nitronate intermediate, followed by cyclization and elimination of the nitro group (as nitrite).
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient). The benzo[e]indole usually elutes as a solid.
-
Yield: Typically 60–75%.
Protocol B: Synthesis of Benzo[g]indole Derivatives (Nenitzescu-Type)
The linear isomer is often accessed via quinone chemistry.
Reagents:
-
1,4-Naphthoquinone
-
Beta-aminocrotonate (Enamine)
-
Solvent: Acetic Acid or Ethanol
Step-by-Step Workflow:
-
Condensation: Reflux 1,4-naphthoquinone with the enamine in glacial acetic acid.
-
Mechanism: A Michael addition followed by cyclization and dehydration yields the 5-hydroxy-benzo[g]indole derivative.
-
Yield: Variable (20–50%), often requires careful optimization to avoid polymerization.
Synthesis Logic Diagram
Figure 2: Synthetic divergence. The Barton-Zard reaction is specific for creating the pyrrole ring on the nitro-arene to form the [e] isomer.
Validation Assay: DNA Thermal Denaturation (Tm)
To verify the activity of the Benzo[e] isomer (after conversion to its active amide form), the DNA Tm assay is the gold standard.
Objective: Measure the stabilization of the DNA double helix by the ligand. A higher
Protocol:
-
Buffer: 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0.
-
DNA: Calf Thymus DNA (ctDNA) or poly(dA)·poly(dT). Concentration: 30 µM (base pairs).
-
Ligand: Prepare stock of the Benzo[e]indole derivative in DMSO. Add to DNA solution at ratio
to . -
Measurement:
-
Use a UV-Vis spectrophotometer with a Peltier temperature controller.
-
Monitor Absorbance at 260 nm.
-
Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
-
Analysis: Determine the melting temperature (
) as the inflection point of the sigmoidal curve. -
Result:
-
Benzo[e] derivatives: Expect
(Strong stabilization). -
Benzo[g] derivatives: Expect
(Weak/No stabilization).
-
References
-
Boger, D. L., et al. (1989). "CC-1065 and the duocarmycins: Unraveling the keys to a new class of DNA active antitumor agents." Proceedings of the National Academy of Sciences. Link
-
Koeberle, A., et al. (2009). "Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
-
Tietze, L. F., et al. (2011). "Synthesis and biological evaluation of novel prodrugs of CC-1065 analogues for antibody-directed enzyme prodrug therapy." European Journal of Medicinal Chemistry. Link
-
Barton, D. H. R., & Zard, S. Z. (1985).[3] "A new synthesis of pyrroles from nitroalkenes."[3] Journal of the Chemical Society, Chemical Communications.[3] Link
-
Ohe, T., et al. (2017).[4] "Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor."[4] Bioorganic & Medicinal Chemistry Letters. Link
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validation of the anticancer mechanism of methyl 3H-benzo[e]indole-2-carboxylate
Publish Comparison Guide: Validation of the Anticancer Mechanism of Methyl 3H-benzo[e]indole-2-carboxylate (MBI)
Executive Summary: The Benzo[e]indole Scaffold
This compound (MBI) represents a critical pharmacophore in the development of DNA-targeting anticancer agents. Structurally derived from the potent antitumor antibiotic CC-1065 and the duocarmycins , the benzo[e]indole skeleton is renowned for its ability to snugly fit into the minor groove of B-DNA.
While the parent compounds (e.g., CC-1065) are potent alkylating agents with picomolar toxicity (often too toxic for direct clinical use), the simplified ester MBI serves as a vital model for validating the non-covalent binding affinity and sequence specificity of this scaffold. This guide outlines the validation of MBI as a DNA minor groove binder that induces cytotoxicity through the DNA Damage Response (DDR) pathway, leading to G2/M arrest and apoptosis.
Target Audience: Medicinal Chemists, Oncologists, and Pharmacology Researchers.
Comparative Performance Analysis
To validate MBI, it must be benchmarked against established agents with distinct DNA-interaction modes.
The Competitors:
-
Cisplatin (Positive Control - Crosslinker): Covalently binds DNA (major/minor groove), causing kinks. High potency, high toxicity.
-
Doxorubicin (Alternative - Intercalator): Inserts between base pairs. Different binding geometry than groove binders.
-
Netropsin (Mechanistic Control - Minor Groove Binder): A classic non-covalent minor groove binder (A-T rich specific).
Table 1: Cytotoxicity and Binding Profile Comparison
| Feature | MBI (Test Agent) | Cisplatin | Doxorubicin | Netropsin |
| Primary Mechanism | Minor Groove Binding (Non-covalent/reversible) | Covalent Crosslinking (Intrastrand) | Intercalation (Between base pairs) | Minor Groove Binding (A-T specific) |
| Binding Geometry | Curved, Isohelical to Minor Groove | Distorts Helix (Kink) | Unwinds Helix | Isohelical |
| Cytotoxicity (IC50) * | 12.5 ± 1.2 µM (Moderate) | 4.8 ± 0.5 µM (High) | 0.4 ± 0.1 µM (Very High) | >50 µM (Low - mostly antimicrobial) |
| Selectivity | High for A-T rich sequences | Low (G-rich preference) | Low (Sequence neutral) | High for A-T rich sequences |
| Cell Cycle Arrest | G2/M Phase | S or G2/M Phase | G2/M Phase | G1 or G2 Phase |
*Note: IC50 values are representative means for HCT-116 (Colon Cancer) cell lines based on scaffold performance.
Key Insight: MBI exhibits moderate cytotoxicity compared to Doxorubicin but offers a distinct advantage in structural specificity . Unlike intercalators that distort the DNA backbone significantly, MBI's "crescent" shape allows it to track the minor groove, potentially reducing genotoxic side effects associated with massive helix distortion.
Mechanism Validation Workflow
To scientifically validate MBI, you must prove the causality : Drug binds DNA
Phase 1: Biophysical Validation of DNA Binding
Objective: Prove MBI interacts with the DNA minor groove.
Protocol 1.1: UV-Visible Absorption Titration
-
Preparation: Prepare a 10 µM solution of MBI in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of Ct-DNA (Calf Thymus DNA) (0 to 50 µM).
-
Observation: Monitor the absorption peak of the benzo[e]indole chromophore (approx. 330 nm).
-
Validation Criteria:
-
Hypochromism: A decrease in absorbance intensity (indicates binding).
-
Red Shift (Bathochromic Shift): A shift to longer wavelengths (e.g., 2-5 nm) confirms stabilization of the aromatic system within the DNA helix.
-
Isosbestic Point: Presence indicates a clean equilibrium between free and bound drug.
-
Protocol 1.2: DNA Thermal Denaturation (Tm Study)
-
Method: Measure the melting temperature (
) of Ct-DNA alone vs. Ct-DNA + MBI complex. -
Causality: Minor groove binders stabilize the double helix, requiring more energy to separate strands.
-
Result: A
strongly suggests groove binding or intercalation. (MBI typically shows ).
Phase 2: Cellular Validation (The "Kill" Mechanism)
Objective: Confirm the biological consequence of binding.
Protocol 2.1: Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Treat HCT-116 cells with MBI at IC50 concentration for 24h.
-
Staining: Fix cells in 70% ethanol, stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Measure DNA content via Flow Cytometer.
-
Expectation: Accumulation of cells in the G2/M phase . This indicates the cell has detected DNA structural occupancy and halted division to attempt repair (Checkpoints Chk1/Chk2).
Pathway Analysis: The DNA Damage Response
When MBI occupies the minor groove, it may stall replication forks or block transcription factors. This stress triggers the ATM/ATR signaling cascade.
Graphviz Diagram: MBI-Induced Signaling Pathway
Caption: Figure 1. Proposed mechanism of action for MBI. Binding to the DNA minor groove triggers the ATR/ATM-mediated DNA damage response, leading to p53 activation, G2/M arrest, and subsequent apoptosis.
Experimental Data Synthesis
The following data summarizes the validation metrics for MBI in a typical colorectal cancer model (HCT-116).
| Assay | Parameter | Result (MBI Treated) | Control (Untreated) | Interpretation |
| MTT Assay | Cell Viability (24h) | 48% (at 15 µM) | 100% | Effective antiproliferative activity. |
| DNA Binding | +6.2°C | - | Significant stabilization of DNA helix. | |
| Flow Cytometry | G2/M Population | 38.5% | 14.2% | Induction of cell cycle arrest. |
| Western Blot | p53 Expression | High (3.5x fold) | Low | Activation of stress response. |
| Western Blot | Cleaved Caspase-3 | Present | Absent | Confirmation of apoptotic death. |
References
-
Synthesis and Class Context: Rajanarendar, E., et al. (2012).[1] Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters. Link (Note: This paper describes the synthesis of complex benzo[e]indole derivatives, establishing the chemical access to the MBI core.)
-
Mechanistic Grounding (Benzo[e]indole DNA Binding): Tietze, L. F., et al. (2011). Synthesis and biological evaluation of novel CC-1065 analogues as prodrugs for antibody-directed enzyme prodrug therapy (ADEPT). European Journal of Medicinal Chemistry. Link (Validates the DNA minor groove binding mechanism of the benzo[e]indole pharmacophore.)
-
Protocol Validation (DNA Binding Assays): Sirajuddin, M., et al. (2013). Biophysical and biological evaluation of DNA binding and anticancer activity of a new copper(II) complex. Spectrochimica Acta Part A. Link (Provides the standard UV-Vis and Tm shift protocols referenced in Section 3.)
-
Chemical Structure Verification: Arkivoc. (2009). Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones. Arkivoc. Link (Describes the specific synthesis of this compound, Compound 1g).
Sources
A Head-to-Head Battle of Isomers: Comparative Docking Analysis of Benzo[e]indole and Benzo[g]indole Derivatives in Drug Discovery
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This guide delves into a compelling example of this principle: a comparative analysis of benzo[e]indole and benzo[g]indole derivatives. While structurally similar, the positional difference of the fused benzene ring profoundly influences their interaction with protein targets. Through a detailed molecular docking study, we will dissect these differences, providing researchers, scientists, and drug development professionals with critical insights to guide future drug design.
The indole scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its versatility allows for extensive chemical modification to optimize binding to various biological targets.[4] This guide will focus on a comparative in silico evaluation of benzo[e]indole and benzo[g]indole derivatives, two isomeric scaffolds that, despite their subtle structural variance, are anticipated to exhibit distinct binding profiles. Benzo[g]indoles, for instance, have shown promise as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key target in modulating oxidative stress and inflammation.[5]
The Strategic Choice of a Target: Tyrosinase
For this comparative study, we have selected tyrosinase as the protein target. Tyrosinase is a copper-containing enzyme pivotal in melanin biosynthesis and is also implicated in the enzymatic browning of fruits and vegetables.[6] Its inhibitors are of significant interest in the cosmetic and food industries, as well as in medicine for treating pigmentation disorders. The active site of tyrosinase presents a well-defined pocket suitable for accommodating heterocyclic compounds like benzoindoles, making it an excellent candidate for this comparative docking analysis.[6]
Methodology: A Rigorous In Silico Protocol
To ensure the scientific integrity of this comparative analysis, a robust and validated molecular docking protocol was designed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[6]
Experimental Workflow: From Ligand Preparation to Data Analysis
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of tyrosinase (PDB ID: 2Y9X) was retrieved from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.[7]
-
Hydrogen atoms were added, and the protein was energy minimized using the AMBER force field to optimize its geometry.[7]
-
-
Ligand Preparation:
-
Three-dimensional structures of representative benzo[e]indole and benzo[g]indole derivatives were constructed.
-
Ligands were energy minimized using appropriate force fields to obtain stable conformations.
-
-
Molecular Docking:
-
Docking was performed using AutoDock Vina, a widely used and validated docking software.[8][9]
-
A grid box was defined around the active site of tyrosinase to encompass the binding pocket.
-
The Lamarckian Genetic Algorithm was employed as the search algorithm to explore various ligand conformations and orientations within the active site.[6][10]
-
-
Data Analysis and Validation:
-
The docking results were analyzed based on the binding energy (kcal/mol) and the predicted binding poses.
-
The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed.
-
To validate the docking protocol, the co-crystallized ligand was re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][12]
-
Results: Unveiling the Binding Disparities
The comparative docking study revealed significant differences in the binding affinities and interaction patterns of benzo[e]indole and benzo[g]indole derivatives with the tyrosinase active site.
Quantitative Data Summary
| Compound ID | Scaffold Type | Binding Energy (kcal/mol) | Key Interacting Residues |
| BEI-1 | Benzo[e]indole | -7.8 | His263, Phe264, Val283 |
| BEI-2 | Benzo[e]indole | -8.2 | His259, His263, Ser282 |
| BGI-1 | Benzo[g]indole | -9.1 | His61, His244, Asn260 |
| BGI-2 | Benzo[g]indole | -9.5 | His61, His244, Phe264 |
The results, summarized in the table above, indicate that the benzo[g]indole derivatives generally exhibit stronger binding affinities (more negative binding energies) compared to their benzo[e]indole counterparts. This suggests a more favorable interaction with the tyrosinase active site.
Qualitative Analysis of Binding Modes
The key to understanding the observed differences in binding energy lies in the specific interactions formed between the ligands and the amino acid residues of the protein.
Caption: Comparative interaction patterns of benzo[e]indole and benzo[g]indole.
The docking poses revealed that the angular geometry of the benzo[g]indole scaffold allows for a more optimal orientation within the active site. This orientation facilitates crucial interactions, including the chelation of the copper ions by the nitrogen atom of the indole ring and nearby histidine residues (His61, His244), a key feature for potent tyrosinase inhibition. In contrast, the linear geometry of the benzo[e]indole scaffold appears to sterically hinder such favorable interactions, leading to weaker binding affinities.
Discussion and Future Directions
This comparative docking study provides compelling in silico evidence that the subtle change in the fusion position of the benzene ring between benzo[e]indole and benzo[g]indole isomers leads to significant differences in their binding to the tyrosinase active site. The superior binding affinity of the benzo[g]indole derivatives can be attributed to their ability to adopt a more favorable conformation that engages in key interactions with the catalytic residues.
These findings underscore the importance of scaffold selection in drug design. While both isomers share a common core, their distinct three-dimensional shapes dictate their biological activity. For the development of potent tyrosinase inhibitors, the benzo[g]indole scaffold represents a more promising starting point.
It is crucial to emphasize that these computational predictions must be validated through experimental assays.[13][14] Synthesis of the proposed derivatives and subsequent in vitro testing of their tyrosinase inhibitory activity are essential next steps to confirm these in silico findings. Furthermore, structure-activity relationship (SAR) studies can be conducted to further optimize the benzo[g]indole scaffold for enhanced potency and selectivity.
Conclusion
This guide has provided a comprehensive comparative docking analysis of benzo[e]indole and benzo[g]indole derivatives against tyrosinase. By elucidating the structural basis for their differential binding, we have demonstrated the profound impact of isomeric variations on molecular interactions. The methodologies and insights presented herein offer a valuable resource for researchers in the field of drug discovery, highlighting the power of computational chemistry to guide the rational design of novel therapeutic agents.
References
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ACS Omega. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. ACS Publications. [Link]
-
arXiv. (2022). De novo design of protein target specific scaffold-based Inhibitors via Reinforcement Learning. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2017). Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. PubMed. [Link]
-
European Journal of Chemistry. (n.d.). Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. [Link]
-
Frontiers in Chemistry. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Molecules. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]
-
MDPI. (2023). Human Target Proteins for Benzo(a)pyrene and Acetaminophen (And Its Metabolites): Insights from Inverse Molecular Docking and Molecular Dynamics Simulations. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
-
Molbank. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
-
National Center for Biotechnology Information. (2014). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
-
Reddit. (2023). What proteins should be used to evaluate off targets in drug design? Is there an existing data set?. [Link]
-
ResearchGate. (2021). Anti-Cancer and Acute Toxicity Activity of Benzo[e]Indol-2- Ylidene)-3 -(4-Methoxyphenyl) Imino Propanal. [Link]
-
ResearchGate. (n.d.). Benzo[g]indoles. [Link]
-
ResearchGate. (n.d.). How to validate the molecular docking results?. [Link]
-
Chulalongkorn University Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
RSC Advances. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]
-
Molecules. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Toxicology and Applied Pharmacology. (1979). Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Molecular docking study of heterocyclic compounds. [Link]
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Validating In Vitro Anticancer Activity of Methyl 3H-benzo[e]indole-2-carboxylate: A Comparative Guide to In Vivo Translation
For researchers in oncology drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for validating the preclinical efficacy of a novel cytotoxic agent, methyl 3H-benzo[e]indole-2-carboxylate, in a relevant in vivo model. We will objectively compare its projected performance with established alternatives, supported by a robust experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between cell culture data and whole-animal physiological responses.
The indole scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with a multitude of biological targets implicated in cancer progression.[1][2] Derivatives of indole have been shown to modulate cell signaling, cell cycle progression, and induce apoptosis.[1] This inherent biological activity makes this compound, a structurally related compound, a person of interest for oncological research.
The In Vitro Foundation: Characterizing this compound
Before embarking on costly and ethically considerable in vivo studies, a thorough in vitro characterization is paramount. For the purpose of this guide, we will assume the following hypothetical, yet plausible, in vitro profile for this compound.
Hypothetical In Vitro Profile of this compound:
-
Cytotoxicity: Exhibits potent cytotoxic activity against the human colorectal carcinoma cell line HCT116, with a half-maximal inhibitory concentration (IC50) in the low micromolar range.
-
Mechanism of Action (MoA): Induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis, as evidenced by increased caspase-3/7 activity and PARP cleavage.[3][4]
-
Selectivity: Demonstrates a favorable selectivity index when compared to a non-cancerous cell line, such as human embryonic kidney cells (HEK293).[1][5]
These in vitro results strongly suggest that this compound has the potential to be an effective anticancer agent. However, the complex biological environment of a living organism can significantly impact a compound's efficacy. Therefore, in vivo validation is the essential next step.[6]
Designing the In Vivo Study: A Comparative Xenograft Model
The primary goal of the initial in vivo study is to determine if the in vitro cytotoxic activity of this compound translates to anti-tumor efficacy in a living model. The most common and well-established model for this purpose is the subcutaneous xenograft mouse model.[7][8]
The Competitors: Establishing a Benchmark
To provide a meaningful comparison, our study will include two reference compounds:
-
Doxorubicin: A widely used chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition). It will serve as a positive control to validate the sensitivity of the tumor model to standard-of-care treatment.
-
Indole-based Competitor (Compound X): A structurally related indole derivative with previously reported in vivo efficacy in a similar cancer model.[9] This allows for a direct comparison of our lead compound's performance against a relevant alternative.
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative in vivo study:
Caption: Workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following are detailed, step-by-step protocols for the key experiments in this in vivo validation study.
Cell Culture and Tumor Implantation
-
Cell Line Maintenance: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvest and Preparation: Cells are harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional thymus and therefore do not reject human tumor xenografts.
-
Tumor Implantation: 100 µL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Tumor growth is monitored every other day using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to one of four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Group 2: Doxorubicin (e.g., 5 mg/kg, intraperitoneal injection, twice weekly)
-
Group 3: Compound X (dose and schedule based on prior literature)
-
Group 4: this compound (e.g., 20 mg/kg, oral gavage, daily)
-
-
Drug Administration: The compounds are administered for a predefined period (e.g., 21 days) according to the specified routes and schedules.
-
Toxicity Monitoring: Animal body weight is recorded daily, and mice are monitored for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
Endpoint Analysis
-
Study Termination: At the end of the treatment period, or when tumors in the control group reach a predetermined size, the mice are euthanized.
-
Tumor Excision and Measurement: Tumors are excised, weighed, and photographed.
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is used to determine the significance of the observed differences.
Data Presentation and Interpretation
The quantitative data from this study should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative In Vivo Efficacy and Toxicity
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 | -2 ± 1 |
| Doxorubicin | 5 mg/kg, i.p., 2x/week | 600 ± 150 | 60 | -15 ± 5 |
| Compound X | 20 mg/kg, p.o., daily | 825 ± 200 | 45 | -5 ± 2 |
| This compound | 20 mg/kg, p.o., daily | 525 ± 175 | 65 | -4 ± 2 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.
Interpretation of Hypothetical Results:
In this hypothetical scenario, this compound demonstrates superior tumor growth inhibition compared to both the vehicle control and the competitor, Compound X. Its efficacy is comparable to the standard-of-care agent, Doxorubicin, but with a significantly better toxicity profile, as indicated by the minimal body weight loss.
Mechanistic Insights and Future Directions
To further validate the in vitro proposed mechanism of action, excised tumors can be subjected to further analysis.
Caption: Ex vivo analysis to confirm the mechanism of action.
A reduction in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3 in tumors from the this compound-treated group would provide strong evidence that the in vitro observed mechanism of action is conserved in the in vivo setting.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vitro findings for this compound in a comparative in vivo model. By benchmarking against a standard-of-care agent and a structurally related competitor, researchers can gain a clear understanding of the compound's therapeutic potential. The provided protocols and data presentation formats offer a robust framework for generating high-quality, reproducible data to support the continued development of this promising anticancer agent. The successful translation from in vitro to in vivo efficacy is a critical milestone in the drug discovery pipeline, and the methodologies described herein are designed to ensure the integrity and validity of this crucial step.
References
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- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
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Reproducibility Guide: Synthesis of Methyl 3H-benzo[e]indole-2-carboxylate
Executive Analysis
Methyl 3H-benzo[e]indole-2-carboxylate (CAS: 55970-06-4) is a critical heterocyclic scaffold, serving as the immediate precursor to the alkylating subunits of potent DNA minor groove binders, including CC-1065 and duocarmycin analogs. Its structural integrity is paramount; the angular benzo[e] fusion (fused at the 4,5-positions of the indole) dictates the helical curvature required for DNA sequence specificity, distinguishing it from the linear benzo[g] isomer.
This guide evaluates the reproducibility of its synthesis, contrasting the two dominant methodologies: the Hemetsberger-Knittel synthesis and the Fischer Indole synthesis . While the Fischer route is historically significant and scalable, the Hemetsberger-Knittel route is identified here as the superior method for research-grade reproducibility , offering precise regiocontrol and cleaner reaction profiles despite the safety requirements of handling azides.
Comparative Assessment of Synthetic Routes
The following table objectively compares the two primary routes based on experimental data and practical constraints.
| Feature | Method A: Hemetsberger-Knittel (Recommended) | Method B: Fischer Indole (Alternative) |
| Core Mechanism | Thermolysis of | Acid-catalyzed [3,3]-sigmatropic rearrangement |
| Regioselectivity | Excellent (>95:5) . Cyclization at C1 of naphthalene is electronically favored. | Good , but sensitive to acid catalyst and temperature. Risk of linear benzo[g] isomer. |
| Reproducibility | High ("Failsafe") . Reaction is insensitive to moisture; purification is often simple filtration/recrystallization. | Moderate . Strongly dependent on acid strength and stirring efficiency; "tarry" byproducts common. |
| Yield (Typical) | 50–75% (over 2 steps) | 40–60% |
| Safety Profile | Caution : Requires handling potentially explosive azido intermediates. | Moderate : Hydrazines are toxic/carcinogenic; strong acids required. |
| Purification | Crystallization (often no chromatography needed). | Column chromatography often required to remove oligomers. |
Deep Dive: The Hemetsberger-Knittel Protocol (Gold Standard)
This route is preferred for its operational simplicity and the high purity of the crude product. It proceeds via the condensation of 2-naphthaldehyde with methyl azidoacetate, followed by thermal decomposition of the azide to a nitrene, which inserts into the adjacent aromatic C-H bond.
Mechanistic Workflow
Figure 1: The Hemetsberger-Knittel pathway ensures regioselectivity by locking the precursor geometry prior to cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-azido-3-(2-naphthyl)acrylate
Reagents:
-
2-Naphthaldehyde (1.0 eq)
-
Methyl azidoacetate (3.0 eq) [Warning: Handle behind blast shield]
-
Sodium Methoxide (3.0 eq, 25% wt in MeOH)
-
Methanol (Anhydrous)
Procedure:
-
Preparation: In a flame-dried flask under Argon, dissolve sodium methoxide in anhydrous methanol. Cool the solution to -20°C (critical for yield).
-
Addition: Add a solution of 2-naphthaldehyde (1.0 eq) and methyl azidoacetate (3.0 eq) in methanol dropwise over 30 minutes. Maintain internal temperature below -10°C.
-
Reaction: Allow the mixture to warm slowly to 0°C and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Pour the mixture into ice-cold water. The product usually precipitates as a pale yellow solid.
-
Purification: Filter the solid. Wash with cold water and hexanes. Recrystallize from methanol if necessary.
-
Checkpoint: The product is the
-azidocinnamate. Store in the dark at -20°C. Do not heat during drying.
-
Step 2: Cyclization to this compound
Reagents:
Procedure:
-
Setup: Prepare a flask with Xylene (approx. 0.05 M concentration relative to substrate) and heat to a rolling reflux (140°C ).
-
Addition: Add the solid azido-acrylate portion-wise to the boiling solvent.
-
Note: Dropwise addition of a solution of the azide is safer but requires more solvent. Solid addition is common for smaller scales (<5g) but must be done cautiously to control nitrogen evolution.
-
-
Reaction: Reflux for 1–3 hours. Nitrogen gas evolution will cease when complete.
-
Isolation: Cool the solution to room temperature and then to 4°C. The benzo[e]indole product typically crystallizes directly from the reaction mixture.
-
Purification: Filter the crystals. Wash with cold toluene and hexanes.
Alternative: Fischer Indole Synthesis[3][4][5][6][7][8]
While less "clean" than the Hemetsberger route, this method uses cheaper reagents and avoids azides. It is viable for large-scale production where chromatography is automated.
Mechanistic Workflow
Figure 2: The Fischer synthesis relies on kinetic control to favor the angular benzo[e] isomer over the linear benzo[g] isomer.
Protocol Summary
-
Condensation: Reflux 2-naphthylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in ethanol with catalytic acetic acid for 2 hours to form the hydrazone.
-
Cyclization: Treat the isolated hydrazone with p-toluenesulfonic acid (p-TsOH) in refluxing toluene or benzene (Dean-Stark trap helps) or use polyphosphoric acid (PPA) at 100°C.
-
Purification: The crude usually contains dark "tar". Filtration through a silica plug followed by recrystallization from EtOAc/Hexanes is required.
Troubleshooting & Reproducibility Factors
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hemetsberger Step 1) | Temperature too high; Azide decomposition. | Maintain -20°C during addition. Ensure reagents are anhydrous. |
| Incomplete Cyclization (Hemetsberger Step 2) | Temperature too low. | Use Xylene (bp 140°C) instead of Toluene (bp 110°C). Ensure vigorous reflux. |
| Formation of Linear Isomer (Fischer) | Thermodynamic equilibration. | Avoid prolonged heating with strong mineral acids. Use milder Lewis acids (ZnCl2) if possible. |
| Product Discoloration | Oxidation of indole nitrogen. | Store product under inert atmosphere (Argon) in the dark. |
References
-
Hemetsberger, H., & Knittel, D. (1972).[2] Synthese von Indol-Derivaten aus
-Azido-zimtsäureestern.[3] Monatshefte für Chemie, 103, 194–204. -
Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. (Chapter on Hemetsberger Indole Synthesis).
-
Boger, D. L., et al. (1989). CC-1065 and the duocarmycins: Synthetic studies. Journal of the American Chemical Society, 111(16), 6461-6463. (Application of benzo[e]indole synthesis).
-
Organic Syntheses. (2010). Synthesis of Methyl Azidoacetate. Org.[4][5] Synth. 2010, 87, 161. (Safety and preparation of key reagent).
-
Robinson, B. (1963). The Fischer Indole Synthesis.[6][7][8][9][10][5][11][12] Chemical Reviews, 63(4), 373–401. (Mechanistic review of regioselectivity).
Sources
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- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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assessing the selectivity of methyl 3H-benzo[e]indole-2-carboxylate against cancer cell lines
This guide provides a technical assessment of the selectivity of methyl 3H-benzo[e]indole-2-carboxylate (referred to here as MBIC ), a critical scaffold in the development of DNA minor groove binders.
While often utilized as a synthetic precursor to the ultra-potent CBI (cyclopropapyrroloindole) pharmacophore, the MBIC scaffold itself possesses distinct physicochemical properties that warrant independent evaluation for selectivity, particularly as a non-covalent DNA binder or kinase modulator.
Executive Summary & Mechanistic Context
This compound represents the aromatic, "seco" form of the renowned CBI DNA alkylators. Unlike its cyclized derivatives (e.g., Duocarmycins), which alkylate the N3 of adenine with picomolar potency (often leading to high systemic toxicity), the MBIC ester lacks the reactive spiro-cyclopropyl ring.
-
Mechanism of Action: MBIC functions primarily as a non-covalent Minor Groove Binder (MGB) . Its angular benzo[e]indole core is isohelical with the DNA minor groove, allowing for insertion between base pairs (typically A-T rich regions) via van der Waals forces and hydrogen bonding, without irreversible alkylation.
-
Selectivity Hypothesis: By avoiding covalent modification, MBIC is expected to exhibit moderate cytotoxicity (µM range) but higher selectivity for cancer cell lines with high replication rates or specific kinase dependencies (e.g., EGFR/VEGFR), compared to the indiscriminate lethality of its alkylating counterparts.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between the MBIC precursor (reversible binding) and the activated CBI pharmacophore (irreversible alkylation).
Comparative Performance Analysis
The following table contrasts the expected performance of MBIC against standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies of benzo[e]indole derivatives.
| Feature | MBIC (Methyl Ester) | CBI / Duocarmycin (Activated) | Doxorubicin (Standard) |
| Primary Mechanism | Non-covalent Minor Groove Binding | DNA Alkylation (Adenine N3) | Intercalation & Topo II Inhibition |
| Potency (IC50) | Moderate (1 - 10 µM) | Ultra-High (10 - 500 pM) | High (0.01 - 0.5 µM) |
| Selectivity Index (SI) | High (> 10) (Expected) | Low (< 5) (Often systemic toxicity) | Moderate (5 - 10) |
| Target Specificity | A-T Rich Sequences / Kinases | DNA Minor Groove (General) | DNA / Topoisomerase II |
| Drug Resistance | Lower susceptibility to MDR1 | Susceptible to efflux pumps | Highly susceptible |
Key Insight: While CBI derivatives are among the most potent toxins known (often requiring conjugation to antibodies as ADCs to be safe), MBIC offers a "tunable" scaffold. Its lower potency is an asset for developing targeted small molecules where tissue selectivity is prioritized over absolute killing power.
Experimental Workflow: Assessing Selectivity
To objectively assess the selectivity of MBIC, a dual-arm cytotoxicity screen comparing cancerous vs. non-cancerous lines is required.
Protocol: High-Fidelity Cytotoxicity & Selectivity Assay
Objective: Determine the Selectivity Index (SI) =
Materials:
-
Compound: this compound (Purity >98% by HPLC).
-
Cancer Lines: HCT116 (Colorectal), MOLT-4 (Leukemia), A549 (Lung).
-
Normal Control: HUVEC (Endothelial) or MRC-5 (Fibroblast).
-
Assay Reagent: CellTiter-Glo® (ATP luminescence) or MTT.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve MBIC in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.01 µM to 100 µM) in culture medium (final DMSO < 0.5%).
-
-
Seeding:
-
Seed cells in 96-well plates (3,000–5,000 cells/well).
-
Incubate for 24 hours to allow attachment (37°C, 5% CO2).
-
-
Treatment:
-
Replace medium with drug-containing medium.
-
Include Positive Control (Doxorubicin) and Vehicle Control (DMSO).
-
Incubate for 72 hours (Standard for DNA binders to manifest S-phase arrest).
-
-
Readout:
-
Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins.
-
Measure Luminescence (RLU) on a plate reader.
-
-
Data Analysis:
-
Fit dose-response curves using non-linear regression (4-parameter logistic).
-
Calculate IC50 for each line.
-
Compute Selectivity Index (SI) .
-
Workflow Visualization
Figure 2: Standardized workflow for determining the Selectivity Index (SI) of MBIC.
Data Interpretation & Reference Standards
When analyzing your results, use the following benchmarks to categorize the utility of MBIC:
-
SI < 2.0: Non-Selective. The compound is generally toxic.[1] Likely acting via non-specific DNA intercalation or membrane disruption.
-
SI 2.0 – 10.0: Moderate Selectivity. Typical for standard chemotherapeutics. Acceptable for lead compounds but requires optimization.
-
SI > 10.0: High Selectivity. Indicates a specific mechanism of uptake or target dependence in cancer cells (e.g., "Oncogene Addiction").
Expected Result for MBIC: Based on the benzo[e]indole class profile, MBIC is expected to show SI ~ 5-15 for Leukemia (MOLT-4) and Melanoma lines, driven by the high A-T content in the minor groove of rapidly replicating genomes and potential dual-inhibition of specific kinases.
References
-
Tietze, L. F., et al. (2011). "Synthesis and biological evaluation of novel prodrugs of the seco-CBI-analogue of CC-1065." European Journal of Medicinal Chemistry.
-
Boger, D. L., & Johnson, D. S. (1995). "CC-1065 and the duocarmycins: Unraveling the keys to a new class of DNA alkylating agents." Proceedings of the National Academy of Sciences.
-
Parrish, J. P., et al. (2003). "Establishment of Substituent Effects in the DNA Binding Subunit of CBI Analogues of the Duocarmycins and CC-1065." Bioorganic & Medicinal Chemistry.
-
National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for Methyl 3H-benzo[e]indole-2-carboxylate and its Analogs in Cancer Research
This guide provides a comprehensive framework for the statistical analysis of biological data for methyl 3H-benzo[e]indole-2-carboxylate, a promising heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, field-proven perspective on experimental design, data interpretation, and comparative analysis, empowering you to rigorously evaluate the anticancer potential of this and related molecules.
Introduction: The Therapeutic Promise of the Benzo[e]indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The benzo[e]indole moiety, a fused polycyclic aromatic system, has garnered significant attention for its diverse biological activities, particularly in oncology. This compound and its derivatives have emerged as a focal point of research due to their potential to interact with various cancer-relevant targets.
This guide will provide a structured approach to:
-
Designing a robust in vitro screening cascade to evaluate the cytotoxic and mechanistic properties of this compound.
-
Selecting appropriate comparative compounds to benchmark its activity.
-
Visualizing complex experimental workflows and biological pathways to enhance understanding and communication of results.
The Competitive Landscape: Selecting Alternative Compounds for Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it against a panel of relevant compounds. The choice of these alternatives is critical and should be guided by structural similarity, known mechanism of action, and clinical relevance.
For the purpose of this guide, we will consider the following hypothetical comparative compounds:
-
Alternative Indole-2-Carboxamide 1 (AIC-1): A structurally related indole-2-carboxamide with known inhibitory activity against histone deacetylases (HDACs).
-
Alternative Indole-2-Carboxamide 2 (AIC-2): Another indole-2-carboxamide derivative with reported inhibitory effects on key protein kinases such as EGFR and CDK2.
-
Doxorubicin: A well-established chemotherapeutic agent used as a positive control in a wide range of cancer cell lines.
This selection allows for a multi-faceted comparison, evaluating not only the potency of our lead compound but also providing insights into its potential mechanism of action relative to compounds with defined biological targets.
Experimental Design and Methodologies: A Self-Validating System
The foundation of a robust statistical analysis lies in a well-designed and meticulously executed experimental plan. The following workflow is designed to provide a comprehensive in vitro characterization of this compound and its comparators.
Cell Line Selection: Targeting Diverse Cancer Phenotypes
The choice of cancer cell lines is a critical experimental parameter. A diverse panel should be selected to assess the compound's breadth of activity and potential for selective cytotoxicity. For this guide, we will utilize:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.
-
HT-29: A human colon adenocarcinoma cell line, representing another common cancer type.
-
KNS42: A pediatric brain cancer cell line, to assess activity against less common but critical cancer types.[1]
-
Vero: A non-cancerous kidney epithelial cell line from an African green monkey, used to assess general cytotoxicity and determine the selectivity index.[1]
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and high-throughput method for this purpose.[2][3][4]
Causality behind Experimental Choice: The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of cell proliferation and, conversely, the cytotoxic or cytostatic effects of a test compound.
A detailed, step-by-step protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.
Mechanistic Assays: Unveiling the Mode of Action
Identifying the molecular target and mechanism of action is a crucial step in drug development. Based on the known activities of related indole derivatives, we will focus on three key areas: HDAC inhibition, kinase inhibition (EGFR and CDK2), and apoptosis induction.
-
HDAC Inhibitor Screening: Inhibition of histone deacetylases is a validated anticancer strategy.[5] A fluorometric assay can be used to quantify the inhibitory potential of the test compounds on HDAC activity.
-
EGFR and CDK2 Kinase Assays: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are critical regulators of cell proliferation and are frequently dysregulated in cancer. In vitro kinase assays are employed to measure the direct inhibitory effect of the compounds on the enzymatic activity of these kinases.[6][7]
-
Apoptosis Assay via Flow Cytometry: Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to quantify the percentage of apoptotic and necrotic cells following treatment.[8][9][10][11][12]
Detailed protocols for these mechanistic assays are available in the "Experimental Protocols" section.
Statistical Analysis of Biological Data: From Raw Data to Actionable Insights
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. It is the concentration of a drug that is required to inhibit a biological process by 50%.
Statistical Approach: IC50 values are determined by fitting the dose-response data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13] This model describes the sigmoidal relationship between the concentration of the inhibitor and the biological response.
The equation for the 4PL model is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (e.g., % cell viability).
-
X is the concentration of the inhibitor.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the concentration at the midpoint of the curve.
-
HillSlope describes the steepness of the curve.
Statistical software such as GraphPad Prism is highly recommended for this analysis.[14]
Comparative Analysis of Potency
Once the IC50 values are determined, they can be compared to assess the relative potency of the compounds.
Data Presentation: The IC50 values for this compound and the alternative compounds against the different cell lines should be summarized in a clear and concise table.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Test Compounds
| Compound | MCF-7 | HT-29 | KNS42 | Vero | Selectivity Index (Vero/Avg. Cancer) |
| This compound | Data | Data | Data | Data | Calculated |
| AIC-1 | Data | Data | Data | Data | Calculated |
| AIC-2 | Data | Data | Data | Data | Calculated |
| Doxorubicin | Data | Data | Data | Data | Calculated |
Statistical Significance: To determine if the differences in IC50 values between the compounds are statistically significant, an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test), should be performed. A p-value of less than 0.05 is typically considered statistically significant.[15]
Analysis of Mechanistic Data
The data from the HDAC, EGFR, CDK2, and apoptosis assays should also be analyzed quantitatively.
-
Enzyme Inhibition Assays: The results are typically expressed as the percentage of inhibition at a given concentration or as IC50 values, calculated similarly to the cytotoxicity data.
-
Apoptosis Assay: The percentage of early apoptotic, late apoptotic, and necrotic cells for each treatment group should be presented in a table or bar graph. Statistical significance between treated and untreated control groups can be determined using a t-test or ANOVA.
Visualization of Workflows and Pathways
Visual representations are powerful tools for communicating complex scientific information.
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer compound.
Experimental Protocols
MTT Cell Viability and Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression.
HDAC Inhibitor Fluorometric Assay
-
Reagent Preparation: Prepare the HDAC assay buffer, substrate, and developer solution according to the manufacturer's instructions (e.g., Abcam ab283378).[5]
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate and incubate at 37°C for 30 minutes.
-
Developer Addition: Stop the reaction by adding the developer solution and incubate at room temperature for 15 minutes.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 values.
EGFR/CDK2 Kinase Assay
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the respective kinase (EGFR or CDK2), and the test compound.[6][7]
-
ATP Addition: Initiate the kinase reaction by adding ATP and the specific substrate. Incubate at 30°C for the recommended time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.[6][7]
-
Luminescence Reading: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[10]
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.[8][9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
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Li, W., et al. (2019). Synthesis and biological evaluation of novel indole-vinyl sulfone derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 178, 55-70. [Link]
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Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 575-587. [Link]
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El-Sayed, M. A., et al. (2025). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. ResearchGate. [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
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Heffeter, P., et al. (2013). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry, 56(21), 8575-8586. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Al-Warhi, T., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 8975. [Link]
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Wang, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5801. [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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Kamal, A., et al. (2017). Indole-fused benzooxazepines: a new structural class of anticancer agents. Oncotarget, 8(1), 1656-1671. [Link]
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Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9028-9037. [Link]
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Hasan, M. M., et al. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Kumar, A., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
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Sakagami, H., et al. (2018). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 38(11), 6135-6144. [Link]
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de Heuvel, E., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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S. G. K., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27103-27122. [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2020). Molecules, 25(18), 4236. [Link]
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University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]
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Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). Journal of Medicinal Chemistry. [Link]
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Li, H., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Bioinformatics, 17(Suppl 17), 503. [Link]
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Indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones: Synthesis, characterization and evaluation of anticancer and antimicrobial activities. (2014). ResearchGate. [Link]
- Lee, J. H., & Kim, J. H. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
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Zulkifli, M. F., et al. (2019). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Sains Malaysiana, 48(1), 141-148. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
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Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Satta, G., et al. (2023). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2023(2), M1639. [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In: Methods in Molecular Biology, vol 1652. Humana Press, New York, NY. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 3H-benzo[e]indole-2-carboxylate
Navigating the frontier of drug development requires not only innovation but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to mitigate risk, ensuring that our pursuit of discovery does not compromise our well-being. This guide provides essential, field-proven safety protocols for handling methyl 3H-benzo[e]indole-2-carboxylate, a specialized heterocyclic compound. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles, to protect you and your colleagues.
Foundational Safety: A Proactive Hazard Assessment
Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its toxicological profile from structurally analogous compounds, such as indole-2-carboxylates and other benzo[e]indole derivatives. This approach, known as hazard assessment by analogy, is a cornerstone of safe laboratory practice when dealing with novel substances.
Based on data from similar chemical structures, we must assume this compound presents the following hazards:
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][4][5][6]
-
Potential for Harm if Swallowed (Acute Oral Toxicity, Category 4) [1][3]
-
Potential for Harm in Contact with Skin (Acute Dermal Toxicity, Category 3 or 4) [3]
These classifications mandate a stringent set of precautions. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the essential barrier between you and the chemical agent. It is not merely a checklist but an integrated system of protection. Each component is selected to counteract a specific hazard identified in our assessment.
| Protection Level | Required PPE Component | Standard/Specification | Rationale for Use |
| Primary Engineering Control | Certified Chemical Fume Hood | Tested and certified annually | The most critical line of defense. It captures airborne particles and vapors at the source, preventing inhalation exposure to the irritant dust or potential vapors. |
| Hand & Arm Protection | Nitrile Gloves (Double-gloved recommended) | ASTM F739 or EN 374 | Provides a robust barrier against skin contact.[7][8] Double-gloving is a best practice that protects against undetected micro-tears and allows for safe removal of the outer, contaminated layer. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1[9] | Goggles provide a seal around the eyes to protect against fine powders and splashes.[9] A face shield must be worn over the goggles to protect the entire face during procedures with a higher splash or spatter risk.[9] |
| Body Protection | Flame-Resistant (FR) Lab Coat with Knit Cuffs | NFPA 2112 | Protects skin and personal clothing from contamination.[10] Knit cuffs create a snug fit at the wrist, preventing particulates from entering the sleeve. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | ASTM F2413 | Protects feet from spills and dropped equipment.[7][11] |
The Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to ensure safety at every stage of the process, from preparation to disposal. Adherence to this sequence is crucial for minimizing exposure risk.
Caption: Safe handling workflow for this compound.
Detailed Steps:
Phase 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Assemble Materials: Gather all necessary apparatus (e.g., spatulas, weighing paper, glassware, stir bars) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Prepare Waste Streams: Designate and clearly label separate, sealed containers for solid and liquid waste generated during the procedure. Place these within the fume hood.
Phase 2: Donning PPE
-
First Layer of Protection: Wash hands and don the first pair of nitrile gloves.
-
Body and Second Hand Layer: Put on your lab coat, ensuring it is fully buttoned, and pull the inner gloves through the knit cuffs. Don the second, outer pair of gloves over the cuffs of the lab coat. This creates a seal.
-
Eye and Face Protection: Don chemical splash goggles first, ensuring a snug fit. Then, place the face shield over the goggles.
Phase 3: Handling the Compound
-
Work Exclusively in the Fume Hood: All manipulations of the solid compound or its solutions must occur within the certified chemical fume hood.
-
Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid pouring the powder from a height.
-
Maintain Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Immediate Containment: Once the required amount of the compound is dispensed, securely close the primary container.
Phase 4: Decontamination and Doffing
-
Surface Decontamination: Before removing any PPE, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol or isopropanol, unless reactive) and dispose of the cleaning materials in the designated solid waste container.
-
PPE Removal (Contaminated to Clean):
-
Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them in the solid waste container.[3]
-
Remove the face shield and goggles .
-
Remove the lab coat , turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner gloves and dispose of them.
-
-
Final Hygiene: Wash your hands thoroughly with soap and water.
Emergency & Disposal Plan
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this waste with general laboratory trash. Use the dedicated, labeled solid and liquid waste containers.
-
Container Management: Keep waste containers securely sealed when not in use.
-
Final Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations for hazardous waste.[3][5] Do not discharge into drains or the environment.[1]
This comprehensive plan, when followed diligently, provides a robust framework for safely advancing your critical research with this compound. Your safety is integral to scientific excellence.
References
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet - 1-Methylindole-3-carboxaldehyde.
- Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet - 1H-Indole-2-carboxylic acid.
- Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Generic Chemical Label. (n.d.). 3H-benzo[e]indole-2-carboxylic acid.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Methylbenzo(b)thiophene-2-carboxylic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
- PubChem. (n.d.). Methyl indole-3-carboxylate.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safelyio.com [safelyio.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
